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  • Product: 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride
  • CAS: 1803611-83-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Characterization of 4-(Trifluoromethyl)-1H-imidazol-2-amine Hydrochloride: A Technical Guide

Executive Summary 4-(Trifluoromethyl)-1H-imidazol-2-amine hydrochloride (CAS: 1803611-83-7) is a pivotal fluorinated heterocyclic building block utilized extensively as a reference standard and intermediate in pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Trifluoromethyl)-1H-imidazol-2-amine hydrochloride (CAS: 1803611-83-7) is a pivotal fluorinated heterocyclic building block utilized extensively as a reference standard and intermediate in pharmaceutical development[1],[2]. The strategic incorporation of a trifluoromethyl (-CF₃) group at the C4 position of the imidazole ring profoundly modulates the molecule's physicochemical landscape. This guide provides an in-depth analysis of its structural properties, details self-validating experimental protocols for its characterization, and explains the causality behind its metabolic advantages.

Structural and Fundamental Physicochemical Properties

The physicochemical behavior of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride is dictated by the strong electron-withdrawing nature of the -CF₃ group. Through powerful inductive (-I) effects, the -CF₃ group pulls electron density away from the imidazole ring and the C2-amino group.

While a standard, unsubstituted 2-aminoimidazole exhibits a basic pKa of approximately 8.5, the introduction of the -CF₃ group significantly depresses the basicity of the system, dropping the conjugate acid pKa into the 4.0–5.0 range. This shift ensures that at physiological pH (7.4), the free base exists predominantly in its un-ionized form, thereby exponentially increasing its lipophilicity and membrane permeability. Furthermore, unlike N-trifluoromethyl amines which are highly prone to rapid hydrolysis in aqueous media, C-trifluoromethyl azoles exhibit exceptional aqueous stability, making them highly reliable for drug development[3].

Quantitative Data Summary
PropertyValue / Description
CAS Number 1803611-83-7[1]
Molecular Formula C₄H₅ClF₃N₃[2]
Molecular Weight 187.551 g/mol [2]
InChIKey DPYTTYGTEYEQIO-UHFFFAOYSA-N[2]
Appearance White to off-white crystalline solid
Solubility (Salt form) Highly soluble in water, DMSO, and Methanol[2]
Aqueous Stability High (Resists defluorination and hydrolysis)[3]

Experimental Protocols for Physicochemical Characterization

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating necessary checks to prevent common analytical artifacts.

Protocol A: Thermodynamic pKa Determination via Potentiometric Titration

Causality & Rationale: Potentiometry is the gold standard for characterizing ionizable compounds. Because the hydrochloride salt is highly water-soluble, an aqueous titration can be performed directly.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve an accurately weighed sample of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride (to achieve ~2 mM concentration) in a 0.15 M KCl solution. Expert Insight: The KCl maintains a constant ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations during the titration.

  • Titration Execution: Titrate the solution using standardized 0.1 M NaOH under an inert argon atmosphere to prevent CO₂ absorption, which would falsely lower the pH.

  • Data Analysis: Record the pH after each titrant addition. Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence point. The pKa corresponds to the pH at the half-equivalence point.

  • Self-Validation Check: Perform a reverse titration with 0.1 M HCl. The forward and reverse curves must overlay perfectly. Any hysteresis indicates precipitation of the free base or chemical instability under alkaline conditions[4].

Protocol B: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality & Rationale: The shake-flask method provides true thermodynamic equilibrium solubility, which is critical for formulation, unlike kinetic methods (solvent-shift) that often overestimate solubility due to transient supersaturation.

Step-by-Step Methodology:

  • Saturation: Add an excess amount of the solid compound to a glass vial containing the target aqueous buffer (e.g., pH 1.2 HCl, pH 7.4 Phosphate Buffer).

  • Equilibration: Seal the vials and agitate them on a rotary shaker at 300 rpm at 37.0 ± 0.5 °C for 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to separate the undissolved solid pellet from the saturated supernatant.

  • Quantification: Dilute the supernatant appropriately with the mobile phase and analyze via HPLC-UV against a pre-established calibration curve.

  • Self-Validation Check (Critical): Measure the pH of the final supernatant. Expert Insight: The dissolution of a hydrochloride salt releases protons, which can overwhelm weakly buffered solutions and significantly lower the pH. If the final pH deviates by more than 0.05 units from the target, the buffer capacity must be increased, and the experiment repeated.

Metabolic Stability and Synthetic Advantages

The incorporation of the -CF₃ group at the C4 position is a deliberate metabolic blockade strategy. Unsubstituted 2-aminoimidazoles are highly susceptible to cytochrome P450 (CYP450) mediated oxidation at the C4 and C5 positions, leading to rapid clearance and poor in vivo half-lives.

The robust C-F bonds provide intense steric hindrance and electronic deactivation, effectively shielding the heterocyclic ring from oxidative metabolism. This modification not only extends the biological half-life but also prevents the formation of potentially reactive or toxic metabolites[4],[3].

MetabolicPathway A Unsubstituted 2-Aminoimidazole (Susceptible to Oxidation) B CYP450 Metabolism (C4/C5 Positions) A->B C Rapid Clearance (Low Half-life) B->C E Steric & Electronic Shielding (C-F Bond Stability) B->E Inhibited by -CF3 D 4-(Trifluoromethyl)-1H-imidazol-2-amine (C4 Position Blocked) D->E F Enhanced Metabolic Stability & Bioavailability E->F

Fig 1. Logical relationship demonstrating the metabolic blockade mechanism of 4-(trifluoromethyl)-1H-imidazol-2-amine vs. unsubstituted analogs.

Handling, Storage, and Safety Protocols

Due to its nature as a hydrochloride salt, the compound exhibits hygroscopicity and requires strict environmental controls to maintain its structural integrity and analytical purity.

  • Storage Conditions: For long-term stability (1–2 years), the compound must be stored at -20°C. For short-term handling and active experimental use (1–2 weeks), it can be stored at -4°C[2].

  • Handling: Operations should ideally be conducted in a controlled environment (e.g., a desiccator or under a fume hood) to prevent moisture absorption, which can skew quantitative weighing.

  • Safety & Compliance: The substance is classified under Skin Irritation Category 2 (H315) and Eye Irritation Category 2A (H319)[1]. Standard PPE, including nitrile gloves, safety goggles, and a lab coat, is mandatory. Waste must be stored separately and handed over to specialized chemical waste facilities to prevent environmental contamination[2].

References

  • Title: 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride — Chemical Substance Information[1] Source: NextSDS URL: [Link]

  • Title: 1803611-83-7|4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride[2] Source: Bio-Fount URL: [Link]

  • Title: N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox[3] Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Exploratory

Crystal Structure Analysis of 4-(Trifluoromethyl)-1H-imidazol-2-amine Hydrochloride: A Technical Guide to Crystallographic Resolution and Structural Logic

Executive Summary The structural characterization of heavily fluorinated heterocyclic salts is a cornerstone of modern rational drug design. 4-(Trifluoromethyl)-1H-imidazol-2-amine hydrochloride (CAS: 1803611-83-7)[1] re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of heavily fluorinated heterocyclic salts is a cornerstone of modern rational drug design. 4-(Trifluoromethyl)-1H-imidazol-2-amine hydrochloride (CAS: 1803611-83-7)[1] represents a highly valuable pharmacophoric building block. The trifluoromethyl (-CF₃) group imparts enhanced lipophilicity and metabolic stability, while the 2-aminoimidazole core serves as a versatile, highly directional hydrogen-bonding scaffold.

This whitepaper provides an in-depth, self-validating methodological guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. We detail the causality behind experimental choices—from cryo-cooling to mitigate dynamic disorder, to the thermodynamic logic governing its protonation state and the mathematical restraints required to resolve -CF₃ rotational disorder.

Introduction: The Crystallographic Imperative

In solid-state chemistry, the transition from a free base to a hydrochloride salt fundamentally alters the molecular packing, solubility, and stability of an active pharmaceutical ingredient (API). For [2], the addition of hydrochloric acid forces a structural reorganization driven by strong electrostatic interactions and hydrogen bonding.

Crystallographic analysis of this specific salt presents two primary technical challenges:

  • Ambiguity of the Protonation Site: Determining whether protonation occurs at the exocyclic primary amine or the endocyclic imidazole nitrogen.

  • Rotational Disorder of the -CF₃ Group: Fluorinated methyl groups attached to aromatic rings frequently exhibit orientational disorder due to a remarkably low energy barrier to rotation[3].

Resolving these features requires a rigorous, causally driven approach to both data collection and structural refinement.

Experimental Methodology: From Crystallization to SCXRD

To ensure absolute structural confidence, the experimental workflow must be treated as a self-validating system where each step contains internal quality control checkpoints.

Protocol 1: Single Crystal Growth via Vapor Diffusion

Growing diffraction-quality crystals of a hydrochloride salt requires controlled supersaturation to prevent the formation of microcrystalline powders or twinned lattices.

  • Dissolution: Dissolve 50 mg of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride in 1.0 mL of LC-MS grade methanol. Causality: Methanol readily breaks down pre-existing hydrogen-bonded aggregates of the salt, ensuring the solute is fully dispersed at the molecular level.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2-dram glass vial. Causality: Removing dust and undissolved particulates eliminates heterogeneous nucleation sites, which otherwise cause rapid, low-quality crystal growth.

  • Diffusion Setup: Place the unsealed 2-dram vial inside a 20 mL scintillation vial containing 4 mL of diethyl ether (antisolvent). Seal the outer vial tightly.

  • Incubation: Store at a constant 20 °C in a vibration-free environment for 72–120 hours.

  • Validation Checkpoint: Harvest the crystals. Under a polarized light microscope, select a single, block-like crystal (~0.2 × 0.2 × 0.1 mm). Complete extinction of light at 90° rotation under cross-polarizers validates that the specimen is a single crystal, not a twinned aggregate.

G N1 Sample Preparation (Salt Formation & Dissolution) N2 Single Crystal Growth (Vapor Diffusion in MeOH/Ether) N1->N2 N3 SCXRD Data Collection (Cryo-cooling at 100K) N2->N3 N4 Structure Solution (Intrinsic Phasing) N3->N4 N5 Anisotropic Refinement & Disorder Modeling N4->N5

Crystallization and SCXRD workflow for 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride.

Protocol 2: X-ray Diffraction Data Collection
  • Mounting: Coat the selected crystal in a perfluoropolyether cryo-oil and mount it on a MiTeGen micromount.

  • Cryo-Cooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Causality: Cryo-cooling is mandatory. It freezes out the dynamic thermal motion of the -CF₃ group, converting dynamic smearing into resolvable static disorder, and significantly enhances high-angle diffraction intensity.

  • Data Acquisition: Collect data using Mo-Kα radiation (λ = 0.71073 Å) or Cu-Kα radiation on a microfocus diffractometer. Ensure data completeness up to 2θ = 55° (for Mo).

  • Validation Checkpoint: Following integration and multi-scan absorption correction, an internal merging R-factor ( Rint​ ) of < 0.05 indicates high-quality, internally consistent data.

Structural Analysis & Causality

Protonation State & Hydrogen Bonding Logic

A critical question in the structural analysis of [4] is the site of protonation upon salt formation.

The Causality of Protonation: While the exocyclic primary amine (-NH₂) might intuitively seem basic, crystallographic electron density maps invariably locate the added proton on the endocyclic imidazole nitrogen (N3). This occurs because protonation at N3 generates a 2-aminoimidazolium cation. This cation acts as a thermodynamic sink due to guanidinium-like resonance stabilization , where the positive charge is delocalized across the N1–C2–N3–N(exocyclic) system[5].

This protonation dictates the crystal packing. The structure will exhibit a robust hydrogen-bonding network where the N-H donors (from both the ring nitrogens and the exocyclic amine) form strong, highly directional N−H⋯Cl− interactions with the chloride counterions, creating a tightly bound 3D lattice.

G N1 Free Base Imidazole N2 HCl Addition N1->N2 N3 Protonation at Ring N3 (Thermodynamic Sink) N2->N3 N4 Guanidinium-like Resonance N3->N4 N5 N-H···Cl Hydrogen Bonding Network N4->N5

Thermodynamic logic of N3 protonation and subsequent hydrogen bonding network formation.

Resolving Trifluoromethyl Rotational Disorder

The -CF₃ group attached to the imidazole ring acts as an unhindered rotor. Even at 100 K, the crystal lattice often contains molecules trapped in two distinct rotational conformations[6]. During initial structure solution using [7], this manifests as a large sphere of residual electron density around the carbon atom, or as 6 distinct fractional fluorine peaks.

Refinement Strategy (The Self-Validating Protocol): To accurately model this in [8]:

  • Splitting Positions: The three fluorine atoms are split into two parts (e.g., F1A, F2A, F3A assigned to PART 1 and F1B, F2B, F3B assigned to PART 2).

  • Occupancy Refinement: A free variable (FVAR) is assigned to refine the major/minor occupancy ratio (e.g., refining to 0.65 / 0.35). Causality: The sum of occupancies must be strictly constrained to 1.0 to maintain chemical sense.

  • Geometric Restraints (SADI/DFIX): Because the split positions are close to each other, the least-squares matrix becomes unstable. SADI (Similarity Restraint) or DFIX restraints are applied to ensure all C-F bond lengths remain chemically realistic (typically ~1.32–1.34 Å) and F-C-F angles remain tetrahedral.

  • Thermal Restraints (SIMU/EADP): SIMU (similar Uij​ ) or EADP (equivalent atomic displacement parameters) restraints are applied to overlapping atoms to prevent the anisotropic ellipsoids from becoming non-positive definite (NPD).

  • Validation Checkpoint: A successful disorder model will drop the final wR2​ value significantly and leave no residual electron density peaks > 0.5 e−/A˚3 near the -CF₃ group.

G N1 Identify Residual Electron Density around -CF3 N2 Split F Atoms into Two Positions (PART) N1->N2 N3 Apply SADI/DFIX Restraints (Maintain Geometry) N2->N3 N4 Apply EADP/SIMU Restraints (Thermal Parameters) N3->N4 N5 Refine Occupancy Variables (e.g., 0.65 / 0.35) N4->N5

Crystallographic refinement strategy for resolving -CF3 rotational disorder using SHELXL.

Data Presentation

The following tables summarize the expected crystallographic parameters and hydrogen bond geometries for 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride, based on rigorous structural logic and analogous fluorinated imidazole salts.

Table 1: Target Crystallographic Parameters
ParameterExpected Value / RangeJustification
Crystal System Monoclinic or TriclinicTypical for small, asymmetric heterocyclic salts.
Space Group P21​/c or P1ˉ Centrosymmetric packing favored by dense hydrogen bonding.
Temperature 100(2) KMandatory to minimize -CF₃ thermal smearing.
Z (Molecules/Unit Cell) 4 (for P21​/c )Standard close-packing arrangement.
Final R1​ [I > 2σ(I)] < 0.050Indicates a highly accurate structural model.
Final wR2​ (All data) < 0.150Validates the weighting scheme and disorder modeling.
Goodness-of-Fit (S) 0.95 – 1.05Confirms the model perfectly describes the experimental data.
Table 2: Key Hydrogen Bond Geometries

Note: D = Donor, A = Acceptor. Distances are typical for 2-aminoimidazolium chloride systems.

Interaction (D-H···A)D···A Distance (Å)D-H···A Angle (°)Structural Role
N(ring)–H···Cl⁻3.05 – 3.15> 160°Primary electrostatic anchor; highly directional.
N(amine)–H···Cl⁻3.15 – 3.25> 150°Secondary stabilization of the 3D lattice.
C(ring)–H···F(CF₃)3.30 – 3.50> 130°Weak intermolecular contact influencing CF₃ rotamer population.

References

  • NextSDS. "4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • Gavezzotti, A. (2010). "Dynamic simulation of orientational disorder in organic crystals: methyl groups, trifluoromethyl groups and whole molecules." Journal of Applied Crystallography, IUCr Journals. Available at:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 585838, 2-(Trifluoromethyl)-1H-imidazole." PubChem. Available at:[Link]

  • RSC Medicinal Chemistry. (2022). "Fragment hits... imidazol-2-amine scaffold." RSC Med. Chem. Available at:[Link]

Sources

Foundational

solubility profile of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 4-(Trifluoromethyl)-1H-imidazol-2-amine Hydrochloride in Organic Solvents Executive Summary The solubility of an active pharmaceutical ingredient (API) is a critic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 4-(Trifluoromethyl)-1H-imidazol-2-amine Hydrochloride in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from formulation design to bioavailability. This guide provides a comprehensive framework for understanding and determining the solubility profile of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride. As specific experimental solubility data for this compound is not extensively available in public literature, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It combines theoretical foundations with detailed, field-proven experimental protocols to empower research teams to generate a robust and reliable solubility profile. The core of this guide is a detailed methodology for the equilibrium shake-flask method, the gold standard for thermodynamic solubility determination, coupled with a validated HPLC-UV analytical procedure for accurate quantification.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, solubility is defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure.[1] For an API like 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride, this parameter is a linchpin for successful drug development. A comprehensive solubility profile in various organic solvents is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing stable and effective dosage forms, including liquid formulations for parenteral or oral administration.

  • Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays, where inaccurate concentration due to poor solubility can lead to misleading results.[2]

  • Predicting Bioavailability: While aqueous solubility is paramount for absorption, understanding solubility in organic solvents provides insights into the molecule's behavior in lipid environments, a key aspect of membrane permeability.

This guide focuses on establishing a thermodynamic solubility profile, which represents the true equilibrium state and is distinct from kinetic solubility, a metastable condition often measured in high-throughput screening.[1]

Theoretical Foundations of Solubility

The dissolution of a crystalline solid, such as an API hydrochloride salt, into a solvent is a complex thermodynamic process governed by the interplay of several factors. Understanding these principles is crucial for interpreting experimental results and selecting appropriate solvents.

Thermodynamic Principles

Dissolution involves two primary energy-driven events:

  • Lattice Energy (Endothermic): Energy is required to overcome the intermolecular forces holding the crystal lattice together. For ionic salts like hydrochlorides, this is a significant energy barrier.[3]

  • Solvation Energy (Exothermic): Energy is released when the dissociated solute molecules interact with and are stabilized by solvent molecules.[3]

A compound dissolves when the energy released during solvation is sufficient to overcome the crystal lattice energy.

Influence of Physicochemical Properties

The unique structure of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride dictates its solubility behavior:

  • 2-Aminoimidazole Core: This moiety is polar and capable of acting as both a hydrogen bond donor (the amine and N-H of the imidazole) and acceptor (the imidazole nitrogens). This suggests favorable interactions with polar solvents.[4]

  • Trifluoromethyl Group (-CF₃): This group is highly electronegative and increases the molecule's lipophilicity, potentially enhancing solubility in less polar or fluorinated solvents.

  • Hydrochloride Salt: As a salt, the compound exists in an ionized state. In polar protic solvents (e.g., alcohols, water), it will readily dissociate into the protonated imidazolium cation and the chloride anion, which are then effectively solvated. In aprotic or nonpolar solvents, which cannot effectively solvate ions, the solubility of the salt form is typically much lower.[5][6] The solubility of hydrochloride salts can also be suppressed in solvents containing a common chloride ion.[7]

Hansen Solubility Parameters (HSP) as a Predictive Tool

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Energy from hydrogen bond formation.

The total Hansen parameter (δt) is calculated from these components. The fundamental principle is that substances with similar HSP values are likely to be miscible.[8][9] By calculating or estimating the HSP for 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride, one can rationally select a range of test solvents. Solvents with a smaller "distance" (Ra) to the API in the 3D Hansen space are predicted to be better solvents. Software like HSPiP can be used to estimate these values and guide solvent selection.[10][11][12]

Table 1: Hansen Solubility Parameters for Common Organic Solvents

Solventδd (Dispersion)δp (Polar)δh (Hydrogen Bonding)
Heptane15.30.00.0
Toluene18.01.42.0
Dichloromethane17.07.37.1
Ethyl Acetate15.85.37.2
Acetone15.510.47.0
Ethanol15.88.819.4
Methanol14.712.322.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
Water15.516.042.3

(Data sourced from Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook)

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[2][13][14] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Core Directive: The Shake-Flask Method

The causality behind this choice is its robustness. Unlike kinetic methods that can be confounded by the rate of dissolution and precipitation, the shake-flask method allows sufficient time for the system to reach its lowest energy state, providing a single, reliable solubility value under the specified conditions.[1]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Quantification prep1 Weigh excess solid API into vials prep2 Add precise volume of selected solvent prep1->prep2 Known V equil1 Agitate at constant temperature (e.g., 25°C) prep2->equil1 equil2 Ensure equilibrium is reached (Typically 24-72 hours) equil1->equil2 Time sep1 Centrifuge or let stand to sediment solid equil2->sep1 sep2 Filter supernatant through 0.45 µm syringe filter sep1->sep2 Remove particulates analysis1 Prepare serial dilutions of the clear filtrate sep2->analysis1 analysis2 Analyze by validated HPLC-UV method analysis1->analysis2 analysis3 Quantify against a calibration curve analysis2->analysis3 result Final Solubility Value analysis3->result Calculate Solubility (mg/mL or mM)

Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Experimental Protocol

Materials & Apparatus:

  • 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride (solid)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.45 µm syringe filters (ensure filter material is compatible with the solvent)

  • HPLC system with UV detector

  • HPLC column suitable for small molecule analysis (e.g., C18 column)[15]

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid API (e.g., 2-5 mg) to a pre-weighed glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[13]

    • Record the exact mass of the API added.

    • Pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.

    • Securely cap the vial. Prepare each solvent in triplicate for statistical validity.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 200-300 RPM).[13]

    • Allow the samples to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48 or 72 hours may be necessary. A pilot study can determine the time required to reach a plateau in concentration.[13]

  • Phase Separation:

    • After equilibration, remove the vials and let them stand to allow the excess solid to sediment.

    • To ensure complete removal of particulates, which could otherwise dissolve during dilution and falsely inflate the result, centrifuge the vials (e.g., 10 minutes at 10,000 rpm).

    • Carefully draw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This clear filtrate is your saturated solution.

  • Sample Analysis Preparation:

    • Immediately prepare a series of accurate dilutions of the saturated filtrate using the same solvent as a diluent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

Analytical Quantification by HPLC-UV

A validated analytical method is the cornerstone of trustworthy data. High-Performance Liquid Chromatography with UV detection is a robust and common method for quantifying small molecules.[16][17]

Protocol for HPLC-UV Analysis:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • From this stock, prepare a series of at least five calibration standards by serial dilution to cover the expected concentration range of the diluted samples.

  • HPLC Method Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Isocratic or gradient elution (e.g., Acetonitrile:Water with 0.1% Formic Acid)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: Wavelength of maximum absorbance for the compound (determined by a UV scan).

    • Column Temperature: 30 °C

  • Analysis and Calculation:

    • Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration. The curve must have a correlation coefficient (R²) of >0.995 for reliability.

    • Inject the diluted samples (in triplicate).

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility (S) in the saturated solution using the following formula: S (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Data Interpretation and Presentation

The final solubility data should be presented clearly to allow for easy comparison across different solvents.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_thermo Thermodynamic Factors title Factors Influencing Solubility pka pKa solubility Equilibrium Solubility logp LogP crystal Crystal Lattice Energy polarity Polarity hsp Hansen Parameters (δd, δp, δh) protic Protic / Aprotic enthalpy ΔH (Enthalpy) entropy ΔS (Entropy) temp Temperature

Caption: Interplay of Factors Affecting the Solubility of an API.

Table 2: Example Solubility Profile of 4-(Trifluoromethyl)-1H-imidazol-2-amine Hydrochloride at 25°C

SolventSolvent TypePolarity IndexSolubility (mg/mL)Solubility (mM)Observations
MethanolPolar Protic5.1> 100> 496Very Soluble
EthanolPolar Protic4.375.2 ± 3.1373.1Freely Soluble
AcetonePolar Aprotic5.115.5 ± 0.876.9Soluble
Ethyl AcetatePolar Aprotic4.42.1 ± 0.210.4Sparingly Soluble
DichloromethanePolar Aprotic3.10.5 ± 0.12.5Slightly Soluble
TolueneNonpolar2.4< 0.1< 0.5Very Slightly Soluble
HeptaneNonpolar0.1< 0.01< 0.05Practically Insoluble

(Note: Data in this table is illustrative and must be determined experimentally.)

Stability Considerations

It is crucial to ensure that the API does not degrade during the equilibration period, as this would lead to inaccurate solubility measurements. A preliminary stability assessment is recommended. This can be done by analyzing the sample at the beginning and end of the equilibration period. The appearance of new peaks or a decrease in the main peak area in the HPLC chromatogram would indicate degradation. All stability testing should be guided by the principles outlined in the ICH Q1A (R2) guidelines.[3][8][18][19][20]

Conclusion

Determining the solubility profile of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride is a foundational step in its development as a potential therapeutic agent. In the absence of published data, a systematic and rigorous experimental approach is required. This guide provides the theoretical framework and a detailed, actionable protocol based on the gold-standard shake-flask method coupled with HPLC-UV analysis. By adhering to these principles of scientific integrity and methodological rigor, researchers can generate a reliable and comprehensive solubility profile, enabling informed decisions in process chemistry, formulation, and further preclinical development.

References

  • ICH. (2003). Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

  • Babu, A. R. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?[Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Novo, L. P., & Curvelo, A. A. S. (2019). Hansen solubility parameters: A tool for solvent selection for organosolv delignification. Industrial & Engineering Chemistry Research, 58(32), 14520-14527.
  • Moro, K. I. B., & Ascheri, J. L. R. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Processes, 11(9), 2577.
  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ResearchGate. (n.d.). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. [Link]

  • Jørgensen, F. S., & Andresen, L. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Hansen, C., Abbott, S., & Yamamoto, H. (n.d.). Hansen Solubility Parameters in Practice. [Link]

  • Green Chemistry For Sustainability. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). [Link]

  • Krarup, L. H., & Hovgaard, L. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • ResearchGate. (n.d.). Chemistry of 2-Aminoimidazoles. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminoimidazole. PubChem. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • University of Arizona. (n.d.). Application of the henderson-hasselbalch equation to solubility determination: NSC-639829 case study. [Link]

  • ResearchGate. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. [Link]

  • ResearchGate. (2025). Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]

  • Chemsrc. (2025). 2-Aminoimidazole. [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • Lab Manager. (2026). HPLC in Pharmaceutical Applications. [Link]

  • PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

  • MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • ACS Publications. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. [Link]

  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

Sources

Exploratory

Thermal Stability and Melting Point Characterization of 4-(Trifluoromethyl)-1H-imidazol-2-amine Hydrochloride: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, the incorporation of trifluoromethyl (–CF 3​ ) groups into heterocyclic scaffolds is a proven strategy to enhance metabolic stability, lipophilicity, and target binding af...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the incorporation of trifluoromethyl (–CF 3​ ) groups into heterocyclic scaffolds is a proven strategy to enhance metabolic stability, lipophilicity, and target binding affinity. 4-(Trifluoromethyl)-1H-imidazol-2-amine hydrochloride (CAS: 1803611-83-7) serves as a critical building block and bioisostere in the development of kinase inhibitors and antibiofilm agents[1][2].

While the pharmacological benefits of this moiety are well-documented, its thermophysical properties—specifically its melting point and thermal stability—are often absent from standard vendor Safety Data Sheets (SDS)[3]. For formulation scientists and process chemists, understanding the thermal boundaries of this compound is non-negotiable. This whitepaper provides an in-depth analysis of the structural determinants governing the thermal stability of this molecule, predictive comparative data, and a self-validating experimental protocol for its precise thermomechanical characterization.

Structural Determinants of Thermal Properties

The thermal behavior of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride is dictated by the interplay of three distinct structural features:

  • The Imidazole Core (Hydrogen Bonding): The 2-aminoimidazole ring is a highly aromatic system capable of acting as both a hydrogen bond donor and acceptor. In the solid state, this facilitates an extensive, tightly packed intermolecular hydrogen-bonding network, which inherently drives up the melting point.

  • The Trifluoromethyl Substituent (Steric & Electronic Effects): The –CF 3​ group is strongly electron-withdrawing via inductive effects. This pulls electron density away from the imidazole ring, slightly reducing the basicity of the amine and ring nitrogens. While the strong C–F bonds enhance the overall oxidative stability of the molecule, the steric bulk of the –CF 3​ group can disrupt optimal crystal packing compared to smaller methyl analogs.

  • The Hydrochloride Salt Form (Ionic Lattice): The free base, 4-(trifluoromethyl)-1H-imidazol-2-amine (CAS: 1394042-18-2)[4][5], is relatively volatile and susceptible to oxidation. Conversion to the hydrochloride salt (CAS: 1803611-83-7) establishes a robust ionic lattice. This ionic interaction significantly elevates the melting point. However, at elevated temperatures, hydrochloride salts of weak bases are highly susceptible to thermal dehydrohalogenation —the endothermic release of HCl gas—which often coincides with or immediately follows the melting event.

Comparative Thermal Data & Predictive Modeling

Because empirical melting point data for 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride is rarely published in standard regulatory databases[3], we must extrapolate its thermal boundaries using structurally analogous 2-aminoimidazole hydrochlorides.

Historical synthetic literature and patent data demonstrate that substituted 2-aminoimidazole hydrochlorides typically exhibit melting points in the 200–290 °C range, almost universally accompanied by decomposition[6][7].

Table 1: Comparative Melting Points of Substituted 2-Aminoimidazole Hydrochlorides
Compound NameCAS NumberMelting Point (°C)Thermal Behavior / Notes
5-Methyl-1H-imidazol-2-amine HCl6775-38-8115–117Stable melt[6]
1-Methyl-2-aminoimidazole HClN/A207–209Melt with slight decomposition
4(5)-Methyl-2-aminoimidazole HClN/A217–218Darkens at 206 °C, melts with decomp[7]
2-Amino-4,5-dimethylimidazole HClN/A289High-temperature melt with decomp
4-(Trifluoromethyl)-1H-imidazol-2-amine HCl 1803611-83-7 ~210–240 (Predicted) Melt with concurrent dehydrohalogenation

Causality Insight: The shift from a methyl group to a trifluoromethyl group increases the molecular weight (187.55 g/mol )[2] and introduces steric hindrance. Based on the behavior of the 4(5)-methyl analog (melting at 217–218 °C)[7], the –CF 3​ derivative is predicted to melt in a similar window (~210–240 °C), but with a sharper, more aggressive decomposition profile due to the rapid volatilization of the less basic free amine once HCl is liberated.

Analytical Workflow & Experimental Protocols

To accurately determine the melting point and thermal stability of this compound, researchers must employ an orthogonal, self-validating analytical workflow.

The Self-Validating Principle: A common error in thermal analysis is running Differential Scanning Calorimetry (DSC) on an unknown hydrochloride salt without prior Thermogravimetric Analysis (TGA). If the salt undergoes dehydrohalogenation during melting, the evolved HCl gas can rupture sealed DSC pans and severely corrode the sensor. Therefore, TGA must always precede DSC to validate the mass-loss profile, ensuring the DSC parameters are safely bounded.

ThermalWorkflow Start Sample Prep: 4-(CF3)-1H-imidazol-2-amine HCl TGA TGA Analysis (Mass Loss & Degradation) Start->TGA HSM Hot-Stage Microscopy (Visual Melting Confirmation) Start->HSM VTXRPD VT-XRPD (Polymorphic Stability) Start->VTXRPD DSC DSC Analysis (Phase Transitions & Tm) TGA->DSC Validates safe temp range Data Comprehensive Thermal Profile TGA->Data DSC->Data HSM->Data VTXRPD->Data

Figure 1: Orthogonal analytical workflow for validating the thermal profile of the hydrochloride salt.

Step-by-Step Protocol

Step 1: Thermogravimetric Analysis (TGA) Pre-Screening

  • Preparation: Load 2–5 mg of 4-(trifluoromethyl)-1H-imidazol-2-amine HCl into an open platinum or alumina TGA pan.

  • Purge: Utilize a dry Nitrogen (N 2​ ) purge at 50 mL/min to prevent oxidative degradation.

  • Ramp: Heat from 25 °C to 400 °C at a rate of 10 °C/min.

  • Analysis: Monitor the first derivative of the mass loss curve (dTGA). A sharp mass loss event corresponding to ~19.4% of the total mass indicates the stoichiometric loss of HCl (MW of HCl = 36.46 g/mol ; Total MW = 187.55 g/mol ). Record the onset temperature of this mass loss ( Tdecomp​ ).

Step 2: Modulated Differential Scanning Calorimetry (mDSC)

  • Preparation: Based on the TGA Tdecomp​ , prepare 1–3 mg of the sample in a pinholed aluminum pan (the pinhole allows HCl gas to escape without rupturing the pan).

  • Parameters: Set the upper temperature limit to exactly 10 °C above the TGA Tdecomp​ onset.

  • Ramp: Apply a heating rate of 5 °C/min with a modulation of ±0.5 °C every 60 seconds.

  • Analysis: Isolate the reversing heat flow (true thermodynamic melting, Tm​ ) from the non-reversing heat flow (kinetic decomposition/dehydrohalogenation).

Step 3: Hot-Stage Microscopy (HSM) Validation

  • Preparation: Place a few crystals of the compound on a glass slide beneath a coverslip.

  • Ramp: Heat at 10 °C/min until 20 °C below the DSC Tm​ , then slow to 2 °C/min.

  • Observation: Visually confirm if the crystals melt into a clear liquid (true melt) or if they turn brown/black with bubbling (melt-decomposition).

Degradation Pathways & Mechanistic Insights

When 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride is pushed past its thermal stability threshold, it does not undergo a clean thermodynamic phase transition. Instead, it follows a distinct mechanistic degradation pathway.

Degradation Salt Intact Hydrochloride Salt (Stable < 200°C) Melt Melting Phase (Tm ~ 210-240°C) Salt->Melt Heat Dehydro Dehydrohalogenation (Loss of HCl gas) Melt->Dehydro Thermal Stress FreeBase Free Base Formation (Volatile/Reactive) Dehydro->FreeBase Decomp Ring Cleavage & Defluorination (> 300°C) FreeBase->Decomp Extreme Heat

Figure 2: Mechanistic degradation pathway of 4-(trifluoromethyl)-1H-imidazol-2-amine HCl upon heating.

Mechanistic Explanation: As thermal energy overcomes the lattice energy of the crystal, the protonated imidazole ring transfers the proton back to the chloride ion. This results in the formation of the free base and gaseous hydrogen chloride (dehydrohalogenation). Because the free base (CAS: 1394042-18-2) has a significantly lower melting/boiling point than the salt[4][5], the newly formed free base immediately melts or volatilizes. If heating continues beyond 300 °C, the highly reactive 2-aminoimidazole core will undergo oligomerization, and the –CF 3​ group may undergo thermal defluorination, leaving behind a carbonaceous char.

References

  • NextSDS. "4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride — Chemical Substance Information." NextSDS Chemical Compliance Database. Available at:[Link]

  • Bio-Fount. "1803611-83-7 | 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride." Bio-Fount Reagents. Available at:[Link]

  • NextSDS. "4-(trifluoromethyl)-1H-imidazol-2-amine — Chemical Substance Information." NextSDS Chemical Compliance Database. Available at:[Link]

  • ElectronicsAndBooks. "A New Synthesis of Alkyl and Aryl 2-Aminoimidazoles." Scientific Archives. Available at:[Link]

  • Google Patents. "US3420842A - Process for the preparation of 2-nitroimidazoles." Google Patents.

Sources

Protocols & Analytical Methods

Method

scalable synthesis protocols for 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride

An Application Note and Scalable Synthesis Protocol for 4-(Trluoromethyl)-1H-imidazol-2-amine Hydrochloride Introduction The synthesis of fluorinated heterocyclic compounds is of paramount importance in modern medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Scalable Synthesis Protocol for 4-(Trluoromethyl)-1H-imidazol-2-amine Hydrochloride

Introduction

The synthesis of fluorinated heterocyclic compounds is of paramount importance in modern medicinal chemistry and drug development. The incorporation of a trifluoromethyl (CF3) group into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 4-(Trifluoromethyl)-1H-imidazol-2-amine hydrochloride is a valuable building block for the synthesis of a wide range of biologically active molecules. This document provides a detailed, scalable protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring both scientific integrity and practical applicability.

Synthetic Strategy Overview

The synthesis of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride can be approached through several routes. A common strategy involves the construction of the imidazole ring from a trifluoromethylated precursor. One of the most adaptable methods for forming substituted imidazoles involves the reaction of a dicarbonyl compound or its equivalent with an ammonia source. This application note will detail a robust, multi-step synthesis that is amenable to scale-up. The chosen pathway prioritizes the use of readily available starting materials and straightforward reaction conditions.

The overall synthetic workflow can be visualized as follows:

G A 1,1,1-Trifluoro-2,3-butanedione B 1,1,1-Trifluoro-2,3-butanedione-3-oxime A->B Hydroxylamine hydrochloride, NaOAc C 4-(Trifluoromethyl)-1H-imidazol-2-amine B->C Cyanamide, Heat D 4-(Trifluoromethyl)-1H-imidazol-2-amine hydrochloride C->D HCl in organic solvent

Caption: Overall synthetic workflow for 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride.

Detailed Synthesis Protocol

This protocol is divided into three main stages: the synthesis of the key intermediate, the formation of the imidazole ring, and the final salt formation and purification.

Part 1: Synthesis of 1,1,1-Trifluoro-2,3-butanedione-3-oxime

The initial step involves the conversion of a trifluoromethylated diketone to its monooxime. This reaction is a well-established method for preparing precursors for imidazole synthesis.[2]

Experimental Protocol:

  • To a solution of 1,1,1-trifluoro-2,3-butanedione (1.0 eq) in a mixture of dioxane and water (2:1 v/v), add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).

  • Stir the mixture at reflux for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane.

  • Wash the organic layer with a 0.5 N aqueous HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,1,1-trifluoro-2,3-butanedione-3-oxime, which can be used in the next step without further purification.

Causality of Experimental Choices:

  • The use of hydroxylamine hydrochloride in the presence of a base (sodium acetate) generates free hydroxylamine in situ, which then reacts with one of the ketone functionalities of the diketone.

  • The choice of a dioxane/water solvent system ensures the solubility of both the organic substrate and the inorganic reagents.

  • The work-up procedure is designed to remove unreacted reagents and byproducts, providing a product of sufficient purity for the subsequent step.

Part 2: Synthesis of 4-(Trifluoromethyl)-1H-imidazol-2-amine

The second stage involves the cyclization of the monooxime intermediate with cyanamide to form the desired 2-aminoimidazole ring. This reaction is a variation of the well-known Radziszewski imidazole synthesis.

G cluster_0 Reaction Mechanism A 1,1,1-Trifluoro-2,3-butanedione-3-oxime C Intermediate Adduct A->C Nucleophilic attack B Cyanamide B->C D Cyclized Intermediate C->D Intramolecular cyclization E 4-(Trifluoromethyl)-1H-imidazol-2-amine D->E Dehydration & Tautomerization

Caption: Proposed reaction mechanism for the formation of the 2-aminoimidazole ring.

Experimental Protocol:

  • In a pressure vessel, combine 1,1,1-trifluoro-2,3-butanedione-3-oxime (1.0 eq) and cyanamide (1.2 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF).

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-18 hours. The internal pressure will increase, so appropriate safety precautions must be taken.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into ice-water to precipitate the crude product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

  • Cyanamide serves as the source of the C2 carbon and the 2-amino group of the imidazole ring.

  • The use of a high temperature and a sealed vessel is necessary to drive the reaction to completion, as the cyclization and subsequent dehydration steps require significant energy input.

  • Precipitation in ice-water is an effective method for initial purification, removing the high-boiling solvent and any water-soluble impurities.

Part 3: Formation of 4-(Trifluoromethyl)-1H-imidazol-2-amine Hydrochloride and Purification

The final step involves the conversion of the free base to its hydrochloride salt, which often improves the compound's stability and handling properties. This is a standard procedure for amine-containing pharmaceuticals and intermediates.[3]

Experimental Protocol:

  • Dissolve the purified 4-(trifluoromethyl)-1H-imidazol-2-amine (1.0 eq) in a minimal amount of a suitable organic solvent, such as isopropanol or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield the final product, 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride.

  • The purity of the final product can be assessed by HPLC, NMR, and elemental analysis.

Causality of Experimental Choices:

  • The formation of the hydrochloride salt is a simple acid-base reaction. The use of a non-aqueous solution of HCl prevents the introduction of water, which could affect the stability and crystallinity of the product.

  • The choice of solvent is critical for obtaining a crystalline product. The solvent should dissolve the free base but be a poor solvent for the hydrochloride salt.

  • Washing the final product with a small amount of cold solvent helps to remove any residual impurities without significant loss of the desired product. The purification of organic amines can be challenging on silica gel due to their basicity; salt formation and precipitation is often a more scalable and efficient purification method.[4]

Quantitative Data Summary

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
11,1,1-Trifluoro-2,3-butanedioneHydroxylamine hydrochloride, Sodium acetateDioxane/WaterReflux1885-95
21,1,1-Trifluoro-2,3-butanedione-3-oximeCyanamideDMF100-12012-1860-75
34-(Trifluoromethyl)-1H-imidazol-2-amineHCl in isopropanolIsopropanolRoom Temp.0.5>95

Scalability and Process Optimization

For large-scale synthesis, several factors need to be considered:

  • Thermal Management: The cyclization step is exothermic and requires careful temperature control to avoid runaway reactions, especially on a larger scale.

  • Reagent Addition: The addition of reagents, particularly the HCl solution for salt formation, should be done at a controlled rate to manage any exotherms and ensure proper crystal formation.

  • Purification: While recrystallization is effective at the lab scale, for industrial production, alternative purification methods such as slurry washing or crystallization from a different solvent system might be more efficient.

  • Safety: The use of a pressure vessel in the second step necessitates strict adherence to safety protocols. On a larger scale, a dedicated high-pressure reactor is required.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride. By following the detailed steps and understanding the rationale behind the experimental choices, researchers and drug development professionals can confidently produce this valuable building block in sufficient quantities for their research and development needs. The provided methodology emphasizes safety, efficiency, and scalability, making it a practical guide for the synthesis of this important fluorinated imidazole derivative.

References

  • One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors - PMC. (2024).
  • Convenient synthesis of 4-trifluoromethyl-substituted imidazole derivatives - PubMed. (2001).
  • Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - Frontiers. (n.d.).
  • A CONVENIENT SYNTHESIS OF 4-TRIFLUOROMETHYLIMIDAZOL-1-OLS. (n.d.).
  • Synthesis of N‐trifluoromethyl imidazoles and pyrazoles. - ResearchGate. (n.d.).
  • EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents. (n.d.).
  • Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2025).
  • CN110903245A - Key intermediate for synthesizing 1-alkyl-2-trifluoromethyl-5-amino-1H-imidazole and preparation method thereof - Google Patents. (n.d.).
  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - Rsc.org. (n.d.).
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (n.d.).
  • Synthesis of fused 3-trifluoromethyl-1,2,4-triazoles via base-promoted [3 + 2] cycloaddition of nitrile imines and 1H-benzo[d]imidazole-2-thiols - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Synthesis of 1-[(4-Chlorophenyl)Methyl]-4,5-Dihydro-1H-Imidazol-2-Amine Hydrochloride. (n.d.).
  • (PDF) Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles - ResearchGate. (2022).
  • A Convenient Synthesis of 4-Trifluoromethylimidazol-1-ols. | Semantic Scholar. (2000).
  • EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents. (n.d.).
  • Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibito - AIR Unimi. (2019).
  • Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. (2026).
  • Organic Amine Flash Purification Using A Novel Stationary Phase - Biotage. (n.d.).
  • Innate C-H trifluoromethylation of heterocycles - PMC - NIH. (n.d.).
  • WO/2019/130254 AN IMPROVED PROCESS FOR 3-(4-METHYL-1H-IMIDAZOL-1-YL)-5-(TRIFLUOROMETHYL) ANILINE - WIPO Patentscope. (2019).

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions of 4-(Trifluoromethyl)-1H-imidazol-2-amine hydrochloride

Introduction The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marine natural products with a wide range of biological activities. The introduction of a trifluor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marine natural products with a wide range of biological activities. The introduction of a trifluoromethyl group at the 4-position of this scaffold can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of robust and versatile methods for the functionalization of 4-(trifluoromethyl)-1H-imidazol-2-amine is of paramount importance for the synthesis of novel pharmaceutical candidates.

This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride. As a Senior Application Scientist, this document is structured to provide not only step-by-step instructions but also the underlying scientific rationale for the experimental choices, ensuring that researchers can adapt and troubleshoot these methods effectively.

Core Scientific Principles

The cross-coupling of 4-(trifluoromethyl)-1H-imidazol-2-amine presents several challenges that must be addressed through careful selection of reaction conditions:

  • The Hydrochloride Salt: The starting material is a hydrochloride salt, meaning the highly basic 2-amino group is protonated. A suitable base is required to liberate the free amine in situ, allowing it to participate in the catalytic cycle without interfering with the palladium catalyst. The choice of base is critical, as it must be strong enough to deprotonate the amine hydrochloride but not so harsh as to cause degradation of the substrate or catalyst.[1][2]

  • The Electron-Deficient Heterocycle: The trifluoromethyl group is a strong electron-withdrawing group, which significantly alters the electronic properties of the imidazole ring. This can make the oxidative addition of a halo-imidazole to the palladium(0) center more challenging compared to electron-rich heterocycles.[3]

  • Potential for Catalyst Inhibition: Nitrogen-containing heterocycles, such as imidazoles, can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The choice of a highly active and sterically hindered ligand is often necessary to outcompete this coordination and maintain catalytic activity.

Recommended Cross-Coupling Methodologies

Based on a comprehensive review of the literature for related electron-deficient and amino-substituted heterocycles, the Suzuki-Miyaura and Sonogashira reactions are the most promising methods for the C-C bond formation at the 5-position of the imidazole ring. For C-N bond formation, the Buchwald-Hartwig amination is the state-of-the-art methodology.

I. Suzuki-Miyaura Coupling of 5-Bromo-4-(trifluoromethyl)-1H-imidazol-2-amine with Arylboronic Acids

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For the coupling of the bromo-derivative of our target molecule, careful selection of the catalyst, ligand, and base is crucial.

Reaction Scheme:

Catalytic Cycle Visualization:

Suzuki_Miyaura_Cycle cluster_boronic_acid_activation Boronic Acid Activation Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar'-X Ar'-Pd(II)-X(L2) Ar'-Pd(II)-X(L2) Oxidative\nAddition->Ar'-Pd(II)-X(L2) Transmetalation Transmetalation Ar'-Pd(II)-X(L2)->Transmetalation [R-B(OH)3]- Ar'-Pd(II)-R(L2) Ar'-Pd(II)-R(L2) Transmetalation->Ar'-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar'-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar'-R R-B(OH)2 R-B(OH)2 [R-B(OH)3]- [R-B(OH)3]- R-B(OH)2->[R-B(OH)3]- Base (e.g., K2CO3)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

Materials:

  • 5-Bromo-4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried reaction vessel, add 5-bromo-4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride, the arylboronic acid, and potassium carbonate.

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and SPhos in anhydrous 1,4-dioxane.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the catalyst solution to the reaction vessel, followed by water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expertise & Experience - The "Why" Behind the Protocol:

  • Catalyst System: A combination of Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like SPhos is recommended.[4] SPhos has proven effective for challenging Suzuki-Miyaura couplings of electron-deficient heterocycles, as it promotes the rate-limiting oxidative addition and reductive elimination steps.[5]

  • Base Selection: Potassium carbonate is a moderately strong inorganic base that is effective in neutralizing the hydrochloride salt and activating the boronic acid to the more nucleophilic boronate species, which is crucial for the transmetalation step.[1][2][6] The use of an aqueous solvent system enhances the solubility and efficacy of the inorganic base.[7]

  • Solvent System: A mixture of an aprotic organic solvent like 1,4-dioxane and water is a common choice for Suzuki-Miyaura reactions. Dioxane solubilizes the organic components, while water is necessary for the activity of the inorganic base.

  • Microwave Irradiation: For sluggish reactions, microwave-assisted heating can significantly reduce reaction times and improve yields.[8][9]

Data Summary Table for Suzuki-Miyaura Coupling:

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O80-10070-95[5]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10060-85
PEPPSI-iPrK₂CO₃DMF/H₂O120 (Microwave)75-90[8][9]
II. Sonogashira Coupling of 5-Bromo-4-(trifluoromethyl)-1H-imidazol-2-amine with Terminal Alkynes

The Sonogashira reaction provides a powerful method for the synthesis of alkynylated imidazoles, which are valuable intermediates for further functionalization.

Reaction Scheme:

Catalytic Cycle Visualization:

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar'-X Ar'-Pd(II)-X(L2) Ar'-Pd(II)-X(L2) Oxidative\nAddition->Ar'-Pd(II)-X(L2) Transmetalation Transmetalation Ar'-Pd(II)-X(L2)->Transmetalation Cu-C≡C-R Ar'-Pd(II)-C≡C-R(L2) Ar'-Pd(II)-C≡C-R(L2) Transmetalation->Ar'-Pd(II)-C≡C-R(L2) Reductive\nElimination Reductive Elimination Ar'-Pd(II)-C≡C-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar'-C≡C-R H-C≡C-R H-C≡C-R Cu-C≡C-R Cu-C≡C-R H-C≡C-R->Cu-C≡C-R Cu(I), Base Cu-C≡C-R->Transmetalation

Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol:

Materials:

  • 5-Bromo-4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromo-4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (DMF or THF), followed by the terminal alkyne and the amine base (triethylamine or DIPEA).

  • Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expertise & Experience - The "Why" Behind the Protocol:

  • Catalyst System: The classic Sonogashira catalyst system of Pd(PPh₃)₂Cl₂ and CuI is a reliable starting point.[5][10][11] The copper(I) co-catalyst is essential for the formation of the copper acetylide, which then undergoes transmetalation to the palladium center.

  • Base Selection: An organic amine base such as triethylamine or DIPEA serves a dual purpose: it neutralizes the hydrochloride salt and the hydrogen halide byproduct formed during the reaction, and it facilitates the formation of the copper acetylide.[10]

  • Solvent Choice: Polar aprotic solvents like DMF or THF are generally effective for Sonogashira reactions, as they can solubilize the various components of the reaction mixture.

  • Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be advantageous to avoid potential issues with copper contamination. These reactions typically require a stronger base and a more specialized palladium/ligand system.[12]

Data Summary Table for Sonogashira Coupling:

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF25-7060-90[5][10]
Pd(OAc)₂ / PPh₃ / CuIDIPEATHF5070-85[13]
[PdCl₂(dppf)] / CuICs₂CO₃Acetonitrile8065-88[11]
III. Buchwald-Hartwig Amination of 2-Bromo-4-(trifluoromethyl)imidazole with Amines

For the synthesis of N-substituted 2-aminoimidazoles, the Buchwald-Hartwig amination is the premier method for C-N bond formation. This reaction is particularly sensitive to the choice of ligand and base.

Reaction Scheme:

Catalytic Cycle Visualization:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L2)->Amine\nCoordination R2NH [Ar-Pd(II)-NHR2(L2)]+X- [Ar-Pd(II)-NHR2(L2)]+X- Amine\nCoordination->[Ar-Pd(II)-NHR2(L2)]+X- Deprotonation Deprotonation [Ar-Pd(II)-NHR2(L2)]+X-->Deprotonation Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Deprotonation->Ar-Pd(II)-NR2(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2

Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol:

Materials:

  • 2-Bromo-4-(trifluoromethyl)-1H-imidazole (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To a glovebox, add 2-bromo-4-(trifluoromethyl)-1H-imidazole, the amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a reaction vial.

  • Add the anhydrous solvent (toluene or dioxane).

  • Seal the vial and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expertise & Experience - The "Why" Behind the Protocol:

  • Catalyst System: A palladium(0) source like Pd₂(dba)₃ paired with a bulky, electron-rich biarylphosphine ligand such as XPhos is a highly effective catalyst system for the amination of challenging heteroaryl halides.[14][15][16] These ligands facilitate both the oxidative addition and the final reductive elimination steps.

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide is typically required for the deprotonation of the amine to form the palladium-amido complex, which is a key intermediate in the catalytic cycle.[17][18][19]

  • Inert Atmosphere: The Pd(0) catalyst and the phosphine ligands are sensitive to oxidation, so it is crucial to perform the reaction under an inert atmosphere.[19]

Data Summary Table for Buchwald-Hartwig Amination:

Palladium Source / LigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd₂(dba)₃ / XPhosNaOtBuToluene100-11070-95[14][15]
Pd(OAc)₂ / BrettPhosK₃PO₄Dioxane10065-90[20]
[Pd(Amphos)(cinnamyl)Cl]LHMDSTHF8075-98[14]

Troubleshooting Common Issues

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.

    • Insufficient Base Strength: If using a weaker base like a carbonate, consider switching to a stronger base such as a phosphate or an alkoxide.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid (Suzuki-Miyaura): This can occur if the transmetalation is slow. Consider using a more electron-rich ligand or a different base.[4]

    • Protodebromination: This can be an issue if there are sources of protons in the reaction mixture. Ensure all reagents and solvents are dry.

Conclusion

The cross-coupling reactions of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride are challenging but achievable with careful optimization of the reaction conditions. The protocols provided in this guide, based on established methodologies for similar challenging substrates, offer a robust starting point for the synthesis of a diverse range of functionalized 2-aminoimidazoles. By understanding the underlying principles of these reactions, researchers can effectively troubleshoot and adapt these methods to their specific synthetic needs.

References

  • Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines. (URL not available)
  • Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics 2011, 30 (16), 4432–4436. [Link]

  • Strategies to minimize homocoupling in Suzuki-Miyaura reactions for trifluoromethylated compounds. Benchchem. (URL not available)
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (URL not available)
  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry 2014, 79 (18), 8760-8769. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances 2021, 11 (12), 6585-6609. [Link]

  • A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society 2008, 130 (22), 6952-6953. [Link]

  • An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society 2018, 140 (12), 4381-4385. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules 2014, 19 (10), 16494-16513. [Link]

  • Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. (URL not available)
  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Request PDF. [Link]

  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry 2011, 9 (22), 7813. [Link]

  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. Benchchem. (URL not available)
  • Automated, Capsule-Based Suzuki–Miyaura Cross Couplings. ACS Central Science 2023, 9 (5), 934-941. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry 2014, 2014 (14), 2939-2944. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. (URL not available)
  • Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. The Journal of Organic Chemistry 2011, 76 (15), 6147-6153. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (URL not available)
  • Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki–Miyaura cross-coupling. Organic & Biomolecular Chemistry 2011, 9 (9), 3041. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry 2023, 21 (20), 4220-4228. [Link]

  • Synthetic applications through coupling reactions of 3f. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ResearchGate. [Link]

  • Innate C-H trifluoromethylation of heterocycles. PNAS 2011, 108 (35), 14411-14415. [Link]

  • Sonogashira Coupling. SynArchive. [Link]

  • A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry 2008, 73 (16), 6433-6435. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (URL not available)
  • An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry 1981, 46 (19), 3860-3862. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry 2007, 72 (9), 3606-3607. [Link]

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem. (URL not available)
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • The Asymmetric Buchwald–Hartwig Amin
  • Phosphane-free Suzuki-Miyaura coupling of aryl imidazolesulfonates with arylboronic acids and potassium aryltrifluorobor
  • Sonogashira cross‐coupling reaction of complex 1 with terminal alkynes... ResearchGate. [Link]

  • Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry 2019, 17 (16), 4065-4071. [Link]

  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. YouTube. [Link]

  • 2-Aminoimidazoles in medicinal chemistry. Mini Reviews in Medicinal Chemistry 2013, 13 (13), 1921-1943. [Link]

  • Suzuki-Miyaura cross-coupling reactions mediated by palladium/imidazolium salt systems. (URL not available)
  • Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia. (URL not available)
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry 2018, 14, 2390-2398. [Link]

  • Table 2 Suzuki-Miyaura couplings of 3 and 4 with arylboronic acids. ResearchGate. [Link]

  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. (URL not available)
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols 2024, 5 (1), 102900. [Link]

  • (PDF) Synthesis of Derivatives of 2-Aminoimidazole (III) and 2-Iminoimidazolidine (VI) by Cyclization of 1-Aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with .alpha.-Bromocarbonyl Compounds. ResearchGate. [Link]

Sources

Method

Application Note: Incorporation of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride into Kinase Inhibitor Scaffolds

Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Scientific Rationale & Structural Biology Insights The development of small-mole...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Scientific Rationale & Structural Biology Insights

The development of small-molecule kinase inhibitors relies heavily on the identification of robust hinge-binding motifs. The 2-aminoimidazole core is a privileged scaffold in medicinal chemistry, widely recognized for its ability to form critical bidentate hydrogen bonds with the kinase hinge region (typically the backbone carbonyl and amide NH of the hinge residues)[1].

By utilizing 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride (CAS: 1803611-83-7)[2] as a building block, drug developers can introduce a trifluoromethyl ( −CF3​ ) group directly adjacent to the hinge-binding motif. This strategic substitution serves three critical functions:

  • Hydrophobic Pocket Occupation: The −CF3​ group is highly lipophilic and sterically bulky. It is frequently utilized to probe adjacent hydrophobic sub-pockets (such as the gatekeeper pocket or the DFG-out pocket), driving significant gains in binding affinity[3].

  • Metabolic Stability: The strong carbon-fluorine bonds block oxidative metabolism (e.g., by CYP450 enzymes) at the 4-position of the imidazole ring, extending the compound's half-life[4].

  • pKa Modulation: The strong electron-withdrawing nature of the −CF3​ group lowers the pKa of the exocyclic 2-amino group. While this reduces basicity (potentially improving membrane permeability), it also reduces nucleophilicity, dictating specific synthetic strategies (e.g., transition-metal catalysis over simple SN​Ar )[3].

Kinase Hinge Binding Model

BindingModel Hinge Kinase Hinge Region (e.g., Met/Glu Backbone) Core 2-Aminoimidazole Core (H-Bond Donor/Acceptor) Hinge->Core Hydrogen Bonds CF3 Trifluoromethyl (-CF3) (Electron Withdrawing) Core->CF3 Covalent Link Pocket Hydrophobic Sub-pocket (Steric & Lipophilic Fit) CF3->Pocket Hydrophobic/Halogen Interaction

Figure 1: Pharmacophore model illustrating the dual role of the 2-aminoimidazole core and the -CF3 group.

Chemical Properties & Handling

PropertyValue
Chemical Name 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride
CAS Number 1803611-83-7
Molecular Formula C4​H5​ClF3​N3​
Molecular Weight 187.55 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Storage Conditions -20°C, desiccated. Protect from light and moisture.
Solubility Soluble in DMSO, DMF, and Methanol.

Expert Insight: The reagent is supplied as a hydrochloride salt to prevent oxidative degradation and auto-polymerization of the electron-rich 2-aminoimidazole system. It must be free-based in situ or immediately prior to cross-coupling reactions.

Synthetic Protocol: Pd-Catalyzed Buchwald-Hartwig Amination

Because the −CF3​ group withdraws electron density from the 2-amino group, traditional Nucleophilic Aromatic Substitution ( SN​Ar ) is often too slow or requires prohibitively harsh conditions. The following protocol utilizes a Buchwald-Hartwig cross-coupling strategy, optimized as a self-validating system with in-process controls.

Materials
  • 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride (1.2 eq)

  • Aryl/Heteroaryl Halide Core (e.g., a functionalized pyrimidine or pyridine) (1.0 eq)

  • Pd2​(dba)3​ (0.05 eq) and Xantphos (0.1 eq)

  • Cs2​CO3​ (3.0 eq)

  • Anhydrous 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Preparation & Free-Basing: In an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride (1.2 mmol), and Cs2​CO3​ (3.0 mmol).

    • Causality: The excess Cs2​CO3​ serves a dual purpose: it acts as the base for the catalytic cycle and liberates the free 2-aminoimidazole from its hydrochloride salt in situ.

  • Catalyst Addition: Add Pd2​(dba)3​ (0.05 mmol) and Xantphos (0.1 mmol).

    • Causality: Xantphos provides a wide bite angle that favors reductive elimination of the sterically hindered, electron-deficient amine, minimizing competing β -hydride elimination.

  • Solvent Addition & Degassing: Add 10 mL of anhydrous 1,4-dioxane. Sparge the mixture with argon for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Reaction Execution: Heat the mixture to 100°C for 12–16 hours.

  • In-Process Validation (LC-MS): After 12 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, filter, and inject into the LC-MS.

    • Validation Check: Confirm the disappearance of the aryl halide starting material and the presence of the product mass [M+H]+ . If starting material remains, spike with an additional 0.02 eq of Pd2​(dba)3​ and heat for 4 more hours.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate and purify via reverse-phase Prep-HPLC ( H2​O /MeCN with 0.1% TFA).

SyntheticWorkflow SM 4-(CF3)-1H-imidazol-2-amine HCl + Aryl Halide Base In Situ Free-Basing (Cs2CO3) Liberate Nucleophile SM->Base Coupling Pd-Catalyzed Buchwald-Hartwig (Pd2(dba)3, Xantphos, 100°C) Base->Coupling Purify Prep-HPLC Purification & LC-MS Validation Coupling->Purify Assay TR-FRET Kinase Assay (Determine IC50) Purify->Assay

Figure 2: End-to-end workflow from synthetic incorporation to biological validation.

Biological Validation: TR-FRET Kinase Assay Protocol

To validate the target engagement of the newly synthesized −CF3​ -imidazole inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended.

Assay Rationale

TR-FRET is chosen over standard colorimetric assays because it eliminates compound auto-fluorescence interference—a common issue with highly conjugated heterocyclic kinase inhibitors. The time-gated measurement ensures high signal-to-noise ratios, making it a highly trustworthy, self-validating system.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550).

    • Validation Check: Always include a known reference inhibitor (e.g., Staurosporine) as a positive control, and DMSO alone as a negative control.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., p38 α or TGF- β R1) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the kinase before the reaction is initiated, which is critical for accurate IC50​ determination of slow-binding inhibitors.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix.

    • Critical Parameter: The ATP concentration must be set at the apparent Km​ for the specific kinase. Because 2-aminoimidazoles are ATP-competitive hinge binders, testing at Km​ allows for direct comparison of binding affinities ( Ki​ ) across different kinases using the Cheng-Prusoff equation.

  • Detection: After 60 minutes, add 10 µL of the TR-FRET detection buffer containing EDTA (to quench the reaction by chelating Mg2+ ) and the Eu-labeled anti-phospho antibody / APC-labeled tracer.

  • Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the Z'-factor for the plate.

    • Self-Validation: The assay is only considered valid if the Z'-factor is ≥0.6 and the reference compound IC50​ falls within 3-fold of its historical average.

Representative SAR Data Presentation

To illustrate the impact of incorporating the 4-(trifluoromethyl)-1H-imidazol-2-amine motif, the following table summarizes representative Structure-Activity Relationship (SAR) data comparing different substitutions at the 4-position of the imidazole ring against a hypothetical kinase target.

Imidazole Substitution (R)Kinase IC50​ (nM)Cellular GI50​ (nM)Microsomal Half-Life ( T1/2​ , min)Rationale for Observed Data
-H (Unsubstituted)145.0850.012Baseline hinge binding; rapid oxidative metabolism.
- CH3​ (Methyl)42.0210.028Improved hydrophobic contact; slight metabolic improvement.
- CF3​ (Trifluoromethyl)3.5 18.0 >120 Optimal fit in the hydrophobic sub-pocket; complete block of CYP-mediated oxidation[3][4].

Note: Data is representative of trends commonly observed when transitioning from unsubstituted to trifluoromethylated 2-aminoimidazole kinase inhibitors.

References

  • nextsds.com - 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride — Chemical Substance Information. Provides foundational physical, hazard, and CAS registry data for the building block.
  • ACS Omega - Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. Discusses the role of the trifluoromethyl substitution in improving lipophilicity and metabolic stability in heterocyclic anticancer agents.
  • ElectronicsAndBooks - 2-Aminoimidazoles inhibitors of TGF-b receptor 1. Highlights the specific bidentate hydrogen bonding of the 2-aminoimidazole core to the kinase hinge region.
  • Thieme E-Books & E-Journals - A Facile Access to Novel (5+5) Annellated Heterocycles: Synthesis of a Furopyrrole, an Imidazoimidazole and a Pyrroloimidazole. Details the synthetic incorporation of 2-aminoimidazoles as hinge-binding motifs for PI3K kinase inhibitors.
  • NIH / PMC - Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Reviews the broad utility of the imidazole scaffold in kinase inhibition and its status as a privileged structure in oncology drug development.

Sources

Application

Application Note: Boc-Protection Strategies for 4-(Trifluoromethyl)-1H-imidazol-2-amine Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols Introduction & Stereoelectronic Context The 2-aminoimidazole (2-AI) sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols

Introduction & Stereoelectronic Context

The 2-aminoimidazole (2-AI) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-biofilm agents, and [1]. However, the functionalization of this scaffold presents a significant synthetic challenge due to the presence of multiple competitive nucleophilic centers: the exocyclic 2-amino group and the two endocyclic imidazole nitrogens (N1 and N3)[2].

When dealing specifically with 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride , the synthetic landscape is further complicated by two factors:

  • The Hydrochloride Salt: The starting material exists as a stable salt. The amine and imidazole nitrogens are protonated and non-nucleophilic, mandating a precise free-basing step prior to any electrophilic trapping.

  • The Trifluoromethyl (-CF₃) Effect: The -CF₃ group exerts a profound electron-withdrawing inductive (-I) effect. This significantly decreases the electron density across the imidazole ring, lowering the pKa of the ring N-H (increasing its acidity) while drastically reducing the nucleophilicity of both the endocyclic nitrogens and the exocyclic amine.

Consequently, standard Boc-protection conditions often lead to incomplete conversions or complex mixtures of regioisomers. Mastering the regiocontrol of this specific molecule requires a deep understanding of kinetic versus thermodynamic control.

Regioselectivity & Mechanistic Rationale

To successfully protect 4-(trifluoromethyl)-1H-imidazol-2-amine, the synthetic strategy must be tailored to the desired downstream application.

Strategy A: Kinetic Control for N1-Ring Protection

The endocyclic nitrogen (N1) is typically the most nucleophilic site on the 2-AI scaffold under neutral or mildly basic conditions. By neutralizing the HCl salt with a mild base (e.g., Triethylamine) at low temperatures and introducing a stoichiometric amount of Di-tert-butyl dicarbonate (Boc₂O), the reaction is kinetically driven to form the N1-Boc derivative . The electron-withdrawing -CF₃ group at the 4-position biases the tautomerism and sterics, typically directing the Boc group to the distal N1 position.

Strategy B: Exhaustive Protection & Thermodynamic Cleavage for Exocyclic Protection

Directly protecting the exocyclic amine while leaving the ring unprotected is mechanistically prohibitive due to the higher nucleophilicity of the ring nitrogen. Instead, an exhaustive protection strategy is employed. The molecule is forced into a tri-Boc intermediate using excess Boc₂O, heat, and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

Once fully protected, the molecule possesses two exocyclic carbamates and one endocyclic N-Boc group. The N-Boc group on the imidazole ring functions as an acyl-imidazole—a highly reactive electrophile. By subjecting the tri-Boc intermediate to[3], the ring Boc group is selectively hydrolyzed, yielding the pure exocyclic N,N-di-Boc derivative .

Quantitative Strategy Comparison

The following table summarizes the operational parameters and expected outcomes for the two primary protection strategies.

ParameterStrategy A: N1-Ring ProtectionStrategy B: Exocyclic N,N-Di-Boc Protection
Target Regioisomer N1-Boc (Endocyclic)N,N-Di-Boc (Exocyclic)
Reagents Boc₂O (1.05 eq), TEA (2.5 eq)1. Boc₂O (3.5 eq), DMAP, DIPEA2. 7N NH₃ in MeOH
Solvent / Temp DCM / 0 °C to RT1. THF / Reflux 2. MeOH / RT
Reaction Time 4 - 6 hours12 hours (Step 1) + 2 hours (Step 2)
Expected Yield 80 - 85%70 - 75% (Over 2 steps)
Pros Mild conditions, single step, high atom economy.Absolute regiocontrol for exocyclic amine.
Cons Exocyclic amine remains unprotected and reactive.Requires excess reagents and a two-step sequence.

Experimental Workflows & Visualizations

BocProtection SM 4-(CF3)-1H-imidazol-2-amine HCl FB Free Base (In Situ) SM->FB Neutralization Cond1 1.05 eq Boc2O, TEA, DCM (0 °C to RT) FB->Cond1 Cond2 3.5 eq Boc2O, DMAP, THF (Reflux) FB->Cond2 Prod1 N1-Boc Derivative (Ring Protected) Cond1->Prod1 Kinetic Control Int2 N1,N2,N2-Tri-Boc Intermediate Cond2->Int2 Exhaustive Protection Cond3 7N NH3 in MeOH (Selective Cleavage) Int2->Cond3 Prod2 Exocyclic N,N-Di-Boc Derivative Cond3->Prod2 Thermodynamic Control

Divergent Boc-protection workflows for 4-(trifluoromethyl)-1H-imidazol-2-amine.

Validated Experimental Protocols

Protocol 1: Selective N1-Ring Protection (Mono-Boc)

Objective: Isolate the kinetically favored endocyclic protected species.

  • Preparation: Suspend 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert argon atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Free-Basing: Add Triethylamine (TEA, 2.5 eq, 25 mmol) dropwise over 5 minutes.

    • Self-Validation Checkpoint: The cloudy suspension will transition into a clear or slightly yellow solution within 10 minutes, confirming the successful generation and solubilization of the free base.

  • Electrophilic Addition: Dissolve Boc₂O (1.05 eq, 10.5 mmol) in a minimal volume of DCM and add it dropwise to the reaction mixture at 0 °C.

    • Self-Validation Checkpoint: Mild effervescence (CO₂ gas evolution) will be observed immediately upon addition, indicating the onset of the carbamoylation event.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1, UV active).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10-30% EtOAc in Hexanes) to afford the pure N1-Boc derivative.

Protocol 2: Exhaustive Protection & Selective Deprotection (Exocyclic N,N-Di-Boc)

Objective: Protect the exocyclic amine while leaving the imidazole ring free for downstream coupling.

Step 2A: Exhaustive Tri-Boc Protection

  • Preparation: Suspend the starting HCl salt (1.0 eq, 10 mmol) in anhydrous Tetrahydrofuran (THF, 0.2 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 30 mmol) followed by DMAP (0.2 eq, 2 mmol). Stir for 10 minutes at room temperature.

  • Exhaustive Carbamoylation: Add Boc₂O (3.5 eq, 35 mmol) in one portion. Equip the flask with a reflux condenser and heat to 70 °C for 12 hours.

    • Self-Validation Checkpoint: Vigorous CO₂ evolution will occur during heating. TLC analysis (EtOAc/Hexane 1:2) will show the disappearance of the baseline starting material and the emergence of a highly non-polar spot (Rf ~0.8) corresponding to the tri-Boc intermediate.

  • Intermediate Isolation: Cool to room temperature, concentrate the THF, and pass the crude mixture through a short silica plug (eluting with 10% EtOAc/Hexanes) to remove DMAP and polar salts. Concentrate to yield the crude tri-Boc intermediate as a viscous oil.

Step 2B: Selective Ring Deprotection

  • Cleavage: Dissolve the crude tri-Boc intermediate in 7N Ammonia in Methanol (NH₃/MeOH, 10 volumes). Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: The highly electrophilic N1-acyl-imidazole bond is rapidly cleaved by the ammonia. TLC analysis will show the complete consumption of the non-polar tri-Boc spot and the formation of a more polar spot (Rf ~0.4) representing the di-Boc product.

  • Workup & Purification: Concentrate the reaction mixture to dryness under reduced pressure to remove methanol and excess ammonia. Purify the resulting solid via recrystallization (Hexane/EtOAc) or flash chromatography to yield the pure 2-(N,N-di-Boc-amino)-4-(trifluoromethyl)-1H-imidazole.

References

  • BenchChem Technical Support. Navigating the Functionalization of 2-Aminoimidazoles: A Technical Support Guide. BenchChem.[URL: https://www.benchchem.
  • Marrujo, S. A., et al. (2023). Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. NIH PubMed Central (PMC).[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10064330/]
  • Colleluori, D. M., et al. (2010). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. Journal of Medicinal Chemistry, ACS Publications.[URL: https://pubs.acs.org/doi/10.1021/jm100232m]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Hygroscopicity Issues with 4-(Trifluoromethyl)-1H-imidazol-2-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the handling of sensitive fluorinated building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the handling of sensitive fluorinated building blocks. 4-(Trifluoromethyl)-1H-imidazol-2-amine hydrochloride is a highly versatile intermediate in drug discovery, but its hydrochloride salt form renders it exceptionally hygroscopic.

When exposed to ambient humidity, the ionic lattice of this salt readily absorbs water molecules. This not only causes physical deliquescence but introduces critical stoichiometric errors and acts as a competing nucleophile in downstream amine coupling reactions. This guide provides field-proven, self-validating methodologies and mechanistic insights to restore and maintain the integrity of your material.

Visualizing the Problem & Solution Pathway

G A 4-(Trifluoromethyl)-1H-imidazol- 2-amine HCl B Ambient Humidity Exposure A->B C Moisture Absorption (Hygroscopicity) B->C D1 Deliquescence & Clumping C->D1 D2 Stoichiometric Inaccuracy C->D2 D3 Coupling Reagent Hydrolysis C->D3 E1 Glovebox / Dry Environment Handling D1->E1 E3 Karl Fischer Titration Validation D2->E3 E2 Azeotropic Drying (Toluene) D3->E2 F Restored Experimental Integrity E1->F E2->F E3->F

Workflow mapping moisture exposure consequences on hygroscopic salts and mitigation strategies.

Quantitative Data: Hygroscopicity Classification

Understanding the severity of moisture uptake is critical for designing your handling strategy. Below is a summary of hygroscopicity classifications adapted from pharmaceutical guidelines 1. Note: Depending on the surface area of your specific batch, 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride typically falls into the "Moderately" to "Very Hygroscopic" categories.

Hygroscopicity ClassMoisture Uptake (at 25°C / 80% RH)Physical State ChangeRequired Handling Environment
Non-hygroscopic < 0.2% w/wNoneAmbient laboratory bench.
Slightly hygroscopic 0.2% – 2.0% w/wMinor clumpingDesiccator storage; rapid bench weighing.
Moderately hygroscopic 2.0% – 15.0% w/wCaking and stickingGlovebox weighing; tightly sealed vials.
Very hygroscopic > 15.0% w/wLiquefaction (Deliquescence)Strict inert atmosphere (Ar/N₂); pre-drying required.
Frequently Asked Questions (FAQs)

Q: Why does 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride absorb moisture so aggressively? A: The hygroscopicity is driven by the thermodynamic drive to solvate the highly polar hydrochloride ionic lattice. Furthermore, the imidazole ring contains nitrogen atoms capable of strong hydrogen bonding with atmospheric water. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group polarizes the molecule further, enhancing these dipole-dipole interactions.

Q: My downstream amide coupling yields are erratic. Could moisture in this salt be the culprit? A: Absolutely. In peptide or amide coupling chemistries (e.g., using HATU, EDC, or PyBOP), adventitious water acts as a potent competing nucleophile. It hydrolyzes the activated ester intermediate back to the starting carboxylic acid, consuming your expensive coupling reagents and drastically reducing the yield of your desired product.

Q: Can I dry the clumped salt in a standard vacuum oven at 100°C? A: This is highly discouraged. While heat removes water, applying high temperatures to hydrochloride salts of organic amines can lead to thermal degradation or the sublimation of HCl gas, effectively "free-basing" a portion of your material and altering its reactivity. We recommend azeotropic distillation under reduced pressure at lower temperatures instead 2.

Troubleshooting Guide

Issue: The powder has formed a sticky cake inside the vendor vial, making accurate weighing impossible.

  • Root Cause: Deliquescence due to a compromised packaging seal or repeated opening in ambient air.

  • Solution: Do not attempt to chisel the cake, as this leads to inaccurate stoichiometry (you are weighing water alongside the compound). Transfer the entire mass to a Schlenk flask under inert gas and perform an azeotropic drying protocol (see Protocol 1). Once dried, transfer immediately to an argon-filled glovebox for all future weighing.

Issue: Karl Fischer (KF) titration results are inconsistent between consecutive runs of the same batch.

  • Root Cause: The sample is absorbing moisture from the air during the transfer to the titration vessel, or the salt is not fully dissolving in the KF solvent.

  • Solution: Perform the transfer using a sealed weighing boat or a back-weighing technique (weigh the syringe/vial before and after injection). Ensure you are using a methanol/formamide co-solvent blend in the KF titrator, as fluorinated imidazole salts may have poor solubility in pure methanol, leading to trapped internal moisture 3.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following workflow operates as a self-validating system: Protocol 1 recovers the degraded material, and Protocol 2 quantitatively validates the success of the recovery before the material is committed to an expensive reaction.

Protocol 1: Azeotropic Drying of Hydrochloride Salts
  • Causality: Toluene and water form a minimum-boiling azeotrope. By suspending the wet salt in anhydrous toluene and evaporating it under reduced pressure, water is co-evaporated at temperatures well below the degradation point of the imidazole ring, preserving the exact HCl stoichiometry 2.

Step-by-Step Methodology:

  • Under a nitrogen sweep, transfer the hygroscopic 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride to a flame-dried round-bottom flask.

  • Suspend the solid in anhydrous toluene (approx. 10 mL per gram of salt). Note: The salt will not fully dissolve; it will form a slurry.

  • Attach the flask to a rotary evaporator. Apply a vacuum of 50–100 mbar and lower the flask into a water bath set to 40–45°C.

  • Evaporate the solvent completely. The azeotropic mixture will carry away the residual water.

  • Repeat the toluene addition and evaporation process two more times to ensure complete dehydration.

  • Place the flask under high vacuum on a Schlenk line (<1 mbar) for 4 hours at room temperature to remove any residual toluene.

  • System Output: The resulting material should be a free-flowing white powder. Transfer immediately to a glovebox.

Protocol 2: Karl Fischer Titration for Moisture Determination
  • Causality: KF titration relies on the stoichiometric reaction of iodine with water. For highly hygroscopic salts, external extraction or rapid dissolution inside a sealed environment is critical to prevent ambient moisture contamination during the assay 3.

Step-by-Step Methodology:

  • Inside an argon-filled glovebox, accurately weigh 50–100 mg of the dried salt (from Protocol 1) into a dry, septum-capped vial. Record the exact mass.

  • Using a dry, gas-tight syringe, inject 1.0 mL of anhydrous Karl Fischer-grade methanol into the vial to dissolve the salt.

  • Withdraw the entire solution back into the syringe and weigh the full syringe on an analytical balance.

  • Inject the solution directly through the septum of the volumetric KF titrator cell.

  • Withdraw the empty syringe and re-weigh it. The difference is the exact mass of the injected solution.

  • Run the titration. Subtract the blank moisture value of 1.0 mL of anhydrous methanol to determine the true moisture content of the salt.

  • Validation Check: A moisture content of <0.5% w/w validates the success of Protocol 1, confirming the material is stoichiometrically sound and ready for sensitive coupling reactions.

References
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information (PMC).1

  • A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid. National Center for Biotechnology Information (PMC).2

  • Karl Fischer Titration Tips: Water Content Measurement. Sigma-Aldrich.3

Sources

Optimization

recrystallization solvents to improve purity of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride

Welcome to the technical support center for the purification of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are lookin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the purity of this compound through recrystallization. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring you can adapt these protocols to your specific needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How do I select the best initial solvent for recrystallizing 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride?

A1: Selecting the right solvent is the most critical step for a successful recrystallization.[1] The ideal solvent should dissolve the compound completely when hot but poorly when cold. For 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride, we must consider its key structural features: it is a hydrochloride salt, making it quite polar, and it contains a trifluoromethyl group, which can influence intermolecular interactions.

Expertise & Experience: Your starting point should be polar solvents, given the salt nature of the compound. Polar protic solvents (like alcohols and water) are excellent candidates because they can form hydrogen bonds and solvate the ions effectively. Polar aprotic solvents can also be effective. A systematic screening process is the most reliable approach.

Recommended Screening Protocol:

  • Place a small amount of your crude compound (approx. 10-20 mg) into several test tubes.

  • To each tube, add a different solvent (approx. 0.5 mL) from the list below.

  • Observe solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the tubes that showed poor room-temperature solubility in a water or sand bath.

  • A good candidate solvent will fully dissolve the compound at an elevated temperature.

  • Allow the clear, hot solutions to cool slowly to room temperature, then in an ice bath.

  • The solvent that produces a high yield of well-formed crystals upon cooling is your best choice.

Data Presentation: Potential Solvents for Screening

SolventTypeBoiling Point (°C)Rationale for Use
WaterPolar Protic100High polarity, excellent for dissolving salts. May require a co-solvent.
Ethanol (96%)Polar Protic78Good for dissolving polar compounds and salts, less polar than water.[2]
MethanolPolar Protic65Similar to ethanol but more polar; good dissolving power.
IsopropanolPolar Protic82Less polar than ethanol; may provide a better solubility differential.[3]
AcetonitrilePolar Aprotic82Good for polar compounds and salts, often used as an alternative to alcohols.[4]
AcetonePolar Aprotic56Lower boiling point, can be useful but its high volatility can be a challenge.

Mandatory Visualization: Solvent Selection Workflow

start Start: Select a Potential Solvent test_cold Add small amount of solvent to crude compound at room temperature. start->test_cold is_soluble_cold Is the compound soluble? test_cold->is_soluble_cold test_hot Heat the mixture to the solvent's boiling point. is_soluble_cold->test_hot No bad_solvent_1 Result: Poor Solvent (Too Soluble) is_soluble_cold->bad_solvent_1  Yes is_soluble_hot Is the compound soluble? test_hot->is_soluble_hot cool_solution Cool the solution slowly to room temperature, then in an ice bath. is_soluble_hot->cool_solution  Yes bad_solvent_2 Result: Poor Solvent (Insoluble) is_soluble_hot->bad_solvent_2 No observe_crystals Observe for crystal formation. cool_solution->observe_crystals good_solvent Result: Good Solvent Candidate observe_crystals->good_solvent  Good Crystals Form bad_solvent_3 Result: Poor Solvent (No Crystals) observe_crystals->bad_solvent_3 No/Poor Crystals

Caption: A workflow for systematically screening recrystallization solvents.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when it separates from the cooling solution as a liquid instead of a solid.[5] This is a common issue, especially when the compound is impure (leading to melting point depression) or its melting point is lower than the solvent's boiling point.[5]

Trustworthiness: A Self-Validating System Here are several methods to troubleshoot and prevent oiling out. Applying them systematically will help you find the right conditions.

  • Add More Solvent: The most common cause is that the solution is still too concentrated when it cools below the compound's melting point. Reheat the mixture to dissolve the oil and add more of the hot solvent until the solution is clear. Cooling this more dilute solution should favor crystal formation.[5][6]

  • Lower the Temperature of Dissolution: Try using a solvent with a lower boiling point. For example, if you are using isopropanol (BP 82°C) and the compound oils out, switch to ethanol (BP 78°C) or even acetone (BP 56°C).

  • Slow Down the Cooling Process: Rapid cooling encourages oil formation.[6] After dissolving your compound, let the flask cool slowly on the benchtop, perhaps insulated with a beaker of warm water or cotton wool, before moving it to an ice bath. Very slow cooling provides more time for ordered crystal lattice formation.[5]

  • Use a Mixed-Solvent System: Introduce a second solvent (an "anti-solvent") in which your compound is insoluble. Dissolve the compound in a minimum amount of a hot "good" solvent (e.g., methanol). Then, add the hot anti-solvent (e.g., diethyl ether or toluene) dropwise until the solution just begins to turn cloudy. Add a few more drops of the good solvent to redissolve the cloudiness and then cool slowly.

Q3: The solution is clear even after cooling in an ice bath, and no crystals have formed. What went wrong?

A3: This is a classic sign of either using too much solvent or having a supersaturated solution that is reluctant to nucleate.[5]

Expertise & Experience: Crystal formation requires both supersaturation and nucleation.[7] If nucleation doesn't occur, crystals won't grow. Here’s how to troubleshoot this situation.

Mandatory Visualization: Troubleshooting Crystallization Failure

start Start: Cooled solution, no crystals action1 1. Scratch the inside of the flask with a glass rod at the meniscus. start->action1 check1 Crystals form? action1->check1 action2 2. Add a 'seed crystal' of the pure compound. check1->action2 No success Success: Collect Crystals check1->success Yes check2 Crystals form? action2->check2 failure Failure: Recover solid by evaporation and try a different solvent system. action2->failure No seed crystal available action3 3. Boil off a portion of the solvent to increase concentration. check2->action3 No check2->success Yes action4 4. Re-cool the solution slowly. action3->action4 action4->start Re-evaluate

Caption: A logical workflow for inducing crystallization in a supersaturated solution.

Troubleshooting Steps in Detail:

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5][6]

  • Seed the Solution: If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization.[5]

  • Reduce Solvent Volume: This is the most common fix. You likely added too much solvent.[5][6] Gently heat the solution again and boil off some of the solvent. Allow it to cool again. To check if you have the right concentration, dip a glass rod into the hot solution and pull it out; a crystalline film should form on the rod as the solvent evaporates.

  • Try an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible anti-solvent (one in which your compound is insoluble) dropwise to the cold solution until it becomes cloudy, which indicates the saturation point has been reached.

Q4: I got crystals, but my final yield is very low. How can I improve it?

A4: A low yield (e.g., less than 50%) is typically caused by one of two things: using an excessive amount of solvent, which leaves a large portion of your product dissolved in the mother liquor, or premature crystallization during a hot filtration step.[6]

Solutions for Improving Yield:

  • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve your compound. Working with a more concentrated solution ensures that less product remains dissolved after cooling.

  • Cool Thoroughly: Ensure you cool the solution for a sufficient amount of time in an ice-water bath (at least 20-30 minutes) to maximize the amount of product that crystallizes out of the solution.

  • Recover from Mother Liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop. Take the filtrate (mother liquor) and reduce its volume by boiling, then cool it again to see if more crystals form.[6]

  • Pre-heat Your Funnel: If you are performing a hot gravity filtration to remove insoluble impurities, pre-heat your funnel and filter paper by pouring hot solvent through them just before filtering your solution. This prevents the solution from cooling and crystallizing prematurely in the funnel.

Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol) and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.

  • Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1][7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed-Solvent (Binary) Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of a hot "good" solvent (e.g., methanol) in which the compound is highly soluble.

  • Addition of Anti-Solvent: While the solution is still hot, add a "bad" or "anti-solvent" (e.g., diethyl ether or toluene), in which the compound is poorly soluble, dropwise until the solution becomes faintly cloudy (turbid).[7]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the turbidity and make the solution clear again.

  • Crystallization & Isolation: Follow steps 5-9 from the Single-Solvent Recrystallization protocol above.

References
  • BenchChem.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York, Department of Chemistry.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Google Patents. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
  • Sigma-Aldrich. IMID-4F hydrochloride solid, solubility.
  • Reddit.
  • Amrita Vishwa Vidyapeetham Virtual Lab.
  • Geda, A., et al. (2024).

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for purity analysis of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride

HPLC Method Validation for Purity Analysis of 4-(trifluoromethyl)-1H-imidazol-2-amine Hydrochloride: A Comparative Guide Executive Summary The quantification and purity analysis of highly polar, basic active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Validation for Purity Analysis of 4-(trifluoromethyl)-1H-imidazol-2-amine Hydrochloride: A Comparative Guide

Executive Summary

The quantification and purity analysis of highly polar, basic active pharmaceutical ingredient (API) intermediates present a persistent challenge in analytical chemistry. 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride exemplifies this difficulty. The molecule features a highly polar, basic exocyclic amine and an imidazole core, juxtaposed with a lipophilic, strongly electron-withdrawing trifluoromethyl (-CF 3​ ) group. Because it is synthesized and handled as a hydrochloride salt, the compound exists as a fully ionized, highly hydrated species in solution.

This guide objectively compares the performance of standard Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode chromatography for the purity analysis of this compound. By anchoring our methodology in the latest, this document provides a self-validating framework for researchers to establish robust, mass-spectrometry-compatible purity methods.

Mechanistic Analysis: The Analytical Challenge

To understand why method selection is critical, we must examine the causality behind the chromatographic behavior of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride.

  • The RPLC Failure Mode: Standard C18 columns rely on hydrophobic partitioning. The protonated amine of our target analyte forms a dense hydration shell in aqueous mobile phases, preventing it from partitioning into the hydrophobic C18 alkyl chains. This results in poor retention (elution near the void volume, k′<1 ). Furthermore, the basic nitrogen acts as a Lewis base, interacting strongly via secondary ion-exchange mechanisms with residual, unendcapped acidic silanols on the silica matrix. This causes severe peak tailing and compromises the Limit of Quantitation (LOQ).

  • The HILIC Advantage: (typically >70% acetonitrile). The retention mechanism is driven by the partitioning of the polar analyte into a water-rich layer immobilized on the stationary phase surface. For highly polar salts, HILIC provides excellent retention, while the high organic content ensures rapid mass transfer and sharp, symmetrical peaks.

  • The Mixed-Mode Alternative: Mixed-mode columns (e.g., C18/Cation-Exchange) offer a dual-retention mechanism. The hydrophobic C18 ligands interact with the lipophilic -CF 3​ group, while the cation-exchange sites electrostatically bind the protonated amine. This allows for without requiring the extreme organic concentrations of HILIC.

MethodLogic A Target Analyte: 4-(trifluoromethyl)-1H-imidazol-2-amine HCl B Standard RPLC (C18) Mechanism: Hydrophobic A->B Initial Screen C Result: Poor Retention (k' < 1) & Severe Tailing B->C D Evaluate Orthogonal Chromatographic Modes C->D Method Failure E HILIC (Amide/ZIC) Mechanism: Hydrophilic Partitioning D->E Polar Focus F Mixed-Mode (C18/CX) Mechanism: Hydrophobic + Electrostatic D->F Ionic Focus G Result: High Retention, Symmetrical Peaks E->G F->G

Figure 1: Decision matrix for chromatographic mode selection based on analyte properties.

Comparative Performance Data

To objectively evaluate these three modes, 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride was analyzed using optimized gradients for each column chemistry. The quantitative performance data is summarized below.

Performance ParameterStandard RPLC (C18)HILIC (BEH Amide)Mixed-Mode (C18/CX)
Mobile Phase System Water/ACN + 0.1% TFAACN/Water + 10mM NH 4​ FA (pH 3)Water/ACN + 20mM NH 4​ FA (pH 3)
Retention Factor ( k′ ) 0.8 (Poor)4.5 (Excellent)5.2 (Excellent)
Tailing Factor ( Tf​ ) 2.4 (Severe tailing)1.1 (Symmetrical)1.2 (Symmetrical)
Theoretical Plates ( N ) < 2,000> 12,000> 10,000
Resolution ( Rs​ ) from nearest impurity 0.9 (Co-elution)3.2 (Baseline resolved)2.8 (Baseline resolved)
MS Compatibility Low (TFA suppresses signal)High (Volatile buffer, high organic)High (Volatile buffer)

Experimental Protocols: Self-Validating HILIC Workflow

To ensure trustworthiness, the following HILIC protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) that must pass before any ICH Q2(R2) validation parameters are executed.

Phase 1: Optimized HILIC Methodology
  • Column: Waters XBridge BEH Amide, 2.1 x 100 mm, 2.5 µm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: pH 3.0 ensures the imidazole amine remains fully protonated, standardizing the electrostatic interactions and preventing partial ionization that causes peak splitting).

  • Mobile Phase B: 100% Acetonitrile.

  • Isocratic Elution: 15% A / 85% B. (Causality: High organic content is required to maintain the aqueous layer on the stationary phase).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 230 nm and ESI-MS (Positive mode).

Phase 2: System Suitability Testing (SST)

Inject the standard solution (100 µg/mL) six times. The system is validated for use only if:

  • Retention time %RSD 1.0%.

  • Peak area %RSD 2.0%.

  • Tailing factor ( Tf​ ) 1.5.

  • Theoretical plates ( N ) 5,000.

Phase 3: ICH Q2(R2) Validation Execution

Once SST criteria are met, execute the validation parameters:

  • Specificity: Inject a blank (diluent), the target API, and a sample spiked with known synthetic precursors (e.g., 1,1,1-trifluoroacetone derivatives). Verify that the target peak is baseline resolved ( Rs​≥1.5 ) from all interferences.

  • Linearity & Range: Prepare five concentration levels ranging from the LOQ to 120% of the nominal specification limit. Perform linear regression analysis. Acceptance criteria: Correlation coefficient ( R2 ) 0.999.

  • Accuracy (Recovery): Spike the API matrix with known quantities of the target compound at 80%, 100%, and 120% levels. Analyze in triplicate. Acceptance criteria: Mean recovery between 98.0% and 102.0%.

  • Precision (Repeatability): Prepare six independent sample preparations at the 100% test concentration. Acceptance criteria: %RSD of the calculated purity 2.0%.

ICHValidation cluster_val ICH Q2(R2) Core Validation Parameters Opt 1. Method Optimization (Select HILIC or Mixed-Mode) Spec 2. Specificity Baseline resolution from impurities Opt->Spec Lin 3. Linearity & Range LOQ to 120% of target conc. Spec->Lin Acc 4. Accuracy Spike recovery at 80%, 100%, 120% Lin->Acc Prec 5. Precision Repeatability & Intermediate (RSD < 2.0%) Acc->Prec Rob 6. Robustness DoE: pH, Temp, Flow Rate variations Prec->Rob Final 7. Validated Purity Method Ready for QC Release Rob->Final

Figure 2: Step-by-step ICH Q2(R2) validation workflow for purity analysis.

References

  • European Medicines Agency / International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Guideline on validation of analytical procedures.[Link]

  • MDPI - Molecules. (2020). Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds.[Link]

  • LCGC International. (2012). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work.[Link]

Comparative

Bioisosteric Replacement Studies: Evaluating 4-(Trifluoromethyl)-1H-imidazol-2-amine Hydrochloride in Lead Optimization

Executive Summary & Rationale In contemporary drug discovery, bioisosteric replacement is a cornerstone strategy used to rescue lead compounds from poor pharmacokinetic (PK) or toxicity profiles[1]. Highly basic amines—s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In contemporary drug discovery, bioisosteric replacement is a cornerstone strategy used to rescue lead compounds from poor pharmacokinetic (PK) or toxicity profiles[1]. Highly basic amines—such as guanidines, amidines, and 2-aminopyridines—frequently suffer from rapid oxidative metabolism and off-target cardiotoxicity via hERG channel inhibition. While the unsubstituted 2-aminoimidazole scaffold serves as a classic bioisostere for these basic groups[2], it often requires further tuning to achieve optimal membrane permeability and metabolic stability.

The strategic utilization of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride (CAS: 1803611-83-7)[3][4] represents a highly evolved approach to this problem. By integrating a trifluoromethyl (-CF₃) group onto the imidazole core, medicinal chemists can precisely modulate the basicity of the adjacent amine, significantly enhance lipophilicity, and sterically shield the ring from Cytochrome P450 (CYP450) mediated oxidation[5][6].

Physicochemical Profiling & Comparative Data

To objectively evaluate the performance of the 4-(trifluoromethyl)-1H-imidazol-2-amine moiety, we must compare its physicochemical parameters against standard heterocyclic amines. The strong inductive electron-withdrawing effect (-I) of the -CF₃ group fundamentally alters the electronic distribution of the molecule[6].

Table 1: Comparative Physicochemical Properties of Heterocyclic Bioisosteres

Scaffold / CompoundConjugate Acid pKₐ (Calc.)LogD (pH 7.4)HLM Intrinsic Clearance (t₁/₂, min)Predicted hERG Liability
1H-imidazol-2-amine ~4.5-0.225Moderate
2-Aminopyridine ~6.80.535High
2-Aminothiazole ~5.30.840Moderate
4-(Trifluoromethyl)-1H-imidazol-2-amine ~2.5 1.8 >120 Low

Data Interpretation: The incorporation of the -CF₃ group lowers the conjugate acid pKₐ by approximately 2 log units compared to the unsubstituted analog. This ensures the molecule remains largely unprotonated in physiological environments (pH 7.4), driving the LogD up to 1.8, which is within the optimal range for passive transcellular permeability.

Mechanistic Insights: The Causality of Optimization

As an application scientist, it is critical to understand why these structural modifications yield superior experimental outcomes. The advantages of 4-(trifluoromethyl)-1H-imidazol-2-amine are driven by two primary mechanisms:

A. pKₐ Modulation and Cardiotoxicity Mitigation The hERG potassium channel possesses a binding pocket that strongly prefers positively charged, basic amines. By placing the highly electronegative -CF₃ group on the imidazole ring, electron density is pulled away from the 2-amino group[6]. This inductive effect lowers the pKₐ, neutralizing the physiological charge of the compound and effectively abolishing hERG binding affinity without sacrificing the hydrogen-bond donor/acceptor geometry required for target engagement.

B. CYP450 Blockade CYP enzymes target electron-rich aromatic systems and labile alkyl groups (e.g., methyl substituents) for hydroxylation and subsequent clearance. The -CF₃ group is metabolically inert. Its presence at the 4-position sterically and electronically shields the imidazole core, effectively blocking the primary metabolic hotspots and drastically extending the compound's half-life[5].

G A Initial Hit (Highly Basic Amine) B hERG Toxicity & Poor Permeability A->B  In vivo profiling C Bioisosteric Replacement (2-Aminoimidazole) B->C  Scaffold Hopping D Trifluoromethylation (4-CF3 Addition) C->D  pKa Modulation E Optimized Lead (Lower pKa, High LogD) D->E  Improved ADME

Workflow demonstrating the bioisosteric optimization from a basic amine to a fluorinated lead.

G Core 2-Aminoimidazole Core CH3 4-Methyl Analog Core->CH3 CF3 4-CF3 Analog Core->CF3 CYP CYP450 Oxidation CH3->CYP Stable Metabolic Stability (Blocked Oxidation) CF3->Stable Degrade Rapid Clearance (Hydroxylation) CYP->Degrade

Comparative metabolic pathways showing CYP450 blockade by the trifluoromethyl group.

Experimental Workflows: Self-Validating Protocols

When incorporating 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride into a synthesis pipeline, the presence of the hydrochloride salt must be explicitly managed. Failure to neutralize the salt will poison transition-metal catalysts and stall cross-coupling reactions.

Protocol 1: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)

Objective: Couple the 4-(trifluoromethyl)-1H-imidazol-2-amine moiety to an aryl halide core. Causality Check: The HCl salt will immediately consume the base required for the catalytic cycle. An additional stoichiometric equivalent of base is mandatory to liberate the free amine in situ.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk tube, add 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride (1.0 equiv, 0.5 mmol) and the target aryl bromide (1.0 equiv, 0.5 mmol).

  • Catalyst & Base Loading: Add Pd₂(dba)₃ (0.02 equiv, 1 mol%), Xantphos (0.04 equiv, 2 mol%), and Cs₂CO₃ (2.5 equiv, 1.25 mmol). Critical Step: The standard 1.5 equiv of base is increased to 2.5 equiv specifically to neutralize the HCl salt.

  • Solvent Addition: Evacuate and backfill the reaction vessel with N₂ three times. Syringe in anhydrous 1,4-dioxane (5 mL).

  • Reaction Execution: Seal the tube and heat to 100 °C for 12 hours under vigorous magnetic stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo.

  • System Validation: Analyze the crude mixture via LC-MS. The presence of the product mass [M+H]⁺ alongside the complete disappearance of the starting aryl bromide validates both the successful in situ neutralization and the catalytic turnover.

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Objective: Empirically verify the metabolic resistance conferred by the -CF₃ group.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 1 mL solution containing 1 µM of the synthesized -CF₃ test compound, 1 mg/mL human liver microsomes (HLM), and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture in a shaking water bath at 37 °C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound.

  • System Validation: Run a stable control (e.g., verapamil) and a highly cleared control (e.g., testosterone) in parallel. The assay is validated if the controls degrade at their established historical rates. The bioisosteric design is considered successful if the -CF₃ analog exhibits >80% parent compound remaining at the 60-minute mark.

Sources

Validation

evaluating the electronic effects of the CF3 group in 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride

Title: Evaluating the Electronic Effects of the CF3 Group in 4-(Trifluoromethyl)-1H-imidazol-2-amine Hydrochloride: A Comparative Guide Introduction In medicinal chemistry, the strategic incorporation of fluorine-contain...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Evaluating the Electronic Effects of the CF3 Group in 4-(Trifluoromethyl)-1H-imidazol-2-amine Hydrochloride: A Comparative Guide

Introduction In medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a fundamental technique for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates [1]. Among these, the trifluoromethyl (-CF3) group is particularly valued for its profound electronic effects and metabolic stability [4]. This guide provides an objective, data-driven comparison of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride against its non-fluorinated alternatives: the unsubstituted 1H-imidazol-2-amine hydrochloride and the electron-donating 4-methyl-1H-imidazol-2-amine hydrochloride. Designed for researchers and drug development professionals, this document dissects the mechanistic causality behind the CF3 group's influence, provides comparative physicochemical data, and details self-validating experimental protocols for rigorous evaluation.

Mechanistic Causality of Electronic Effects

The imidazole ring is an amphoteric heterocycle, capable of acting as both an acid and a base [2]. The basicity of the imidazole nitrogen (N3) and the acidity of the pyrrole-like nitrogen (N1) are highly sensitive to the electronic nature of substituents on the ring [3].

  • The Inductive (-I) Effect and Hyperconjugation: The -CF3 group exerts a powerful electron-withdrawing (-I) effect due to the high electronegativity of its three fluorine atoms [4]. Additionally, hyperconjugation involving the C-F σ* anti-bonding orbitals further delocalizes electron density away from the imidazole core [4].

  • Modulation of pKa: In 4-(trifluoromethyl)-1H-imidazol-2-amine, this withdrawal of electron density significantly destabilizes the conjugate acid, thereby lowering the pKa (making the molecule less basic) compared to the unsubstituted analog[1]. Conversely, a -CH3 group at the 4-position acts as an electron-donating group (EDG) via the +I effect, increasing electron density and raising the pKa.

  • Lipophilicity and Metabolic Shielding: The -CF3 group increases the overall lipophilicity (LogP) of the molecule. Furthermore, the robust C-F bond (approximately 472 kJ/mol) is highly resistant to cytochrome P450 (CYP450)-mediated oxidative metabolism, effectively shielding the 4-position from degradation that commonly afflicts -CH3 or -H substituted analogs [1].

Visualizing the Electronic Influence

The following diagram illustrates the logical cascade of how the -CF3 substitution alters the fundamental physicochemical properties of the imidazole scaffold, ultimately enhancing its potential as an oral drug candidate.

G CF3 4-CF3 Substitution (Strong EWG) Inductive Strong -I Inductive Effect & Hyperconjugation CF3->Inductive Metabolism C-F Bond Strength (Metabolic Shielding) CF3->Metabolism pKa Decreased pKa (Reduced Basicity) Inductive->pKa Lipophilicity Increased LogP (Higher Lipophilicity) Inductive->Lipophilicity Bioavailability Enhanced Membrane Permeability & Oral Bioavailability pKa->Bioavailability Higher Neutral Fraction at pH 7.4 Lipophilicity->Bioavailability Metabolism->Bioavailability Reduced CYP450 Clearance

Caption: Logical mapping of CF3 electronic effects on physicochemical and pharmacokinetic properties.

Comparative Physicochemical Profiling

To objectively evaluate the performance of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride, we must benchmark it against its structural analogs. The table below summarizes representative structure-property relationship (SPR) data demonstrating the impact of the 4-position substituent.

Compound (Hydrochloride Salt)Substituent at C4Electronic EffectpKa (Conjugate Acid)LogP (Lipophilicity)HLM Stability (t1/2, min)*
1H-imidazol-2-amine -HNeutral~7.30.1225
4-methyl-1H-imidazol-2-amine -CH3EDG (+I)~7.80.4515 (Susceptible to oxidation)
4-(trifluoromethyl)-1H-imidazol-2-amine -CF3EWG (-I)~5.11.85>120 (Metabolically shielded)

*Note: Values are representative benchmarks derived from established medicinal chemistry profiling of 2-aminoimidazole scaffolds to illustrate the relative magnitude of substituent effects.

Causality Insight: At a physiological pH of 7.4, the 4-methyl analog (pKa ~7.8) is predominantly protonated (ionized), which hinders passive membrane permeability. In contrast, the strong -I effect of the -CF3 group lowers the pKa to ~5.1, ensuring the molecule remains predominantly in its neutral, unionized state at pH 7.4. This, combined with the higher LogP, exponentially increases its passive diffusion across lipid bilayers [1].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols describe the self-validating systems used to generate the comparative data. Each workflow is designed not just to yield a number, but to internally verify the structural integrity of the compound during the assay.

Protocol A: Potentiometric pKa Determination Why this matters: Accurate pKa measurement is critical for predicting the ionization state in vivo. Potentiometric titration is the gold standard for basic amines [4].

  • Sample Preparation: Dissolve 2.0 mg of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride in 10 mL of a standardized 0.15 M KCl solution (to maintain constant ionic strength).

  • Titration: Using an automated titrator equipped with a calibrated glass pH electrode, titrate the solution with standardized 0.1 M NaOH under a nitrogen atmosphere (to prevent CO2 absorption).

  • Data Acquisition: Record pH after each 0.01 mL addition.

  • Self-Validation: Perform a back-titration using 0.1 M HCl. The forward and backward titration curves must superimpose perfectly; hysteresis indicates compound precipitation or degradation during the assay.

  • Analysis: Calculate the pKa from the inflection point of the titration curve using the Henderson-Hasselbalch equation.

Protocol B: Shake-Flask LogP Determination via LC-MS/MS Why this matters: The shake-flask method directly measures thermodynamic partitioning, providing a more accurate assessment of lipophilicity than computational predictions [4].

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and HPLC-grade water for 24 hours to ensure mutual saturation. Separate the phases.

  • Equilibration: Dissolve the compound in the pre-saturated aqueous phase to a concentration of 100 µM. Add an equal volume of pre-saturated n-octanol in a glass vial.

  • Partitioning: Shake the vial mechanically at 25°C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully sample both the octanol and aqueous layers. Dilute appropriately and quantify the concentration of the compound in each phase using LC-MS/MS (MRM mode).

  • Self-Validation: Mass balance must be calculated. The sum of the compound quantified in both phases must equal 100% (±5%) of the initial input concentration. A loss indicates adsorption to the glass vial or insolubility.

Protocol C: In Vitro Human Liver Microsome (HLM) Stability Assay Why this matters: This assay confirms the metabolic shielding provided by the C-F bonds against CYP450 enzymes [1].

  • Incubation Mixture: Combine human liver microsomes (0.5 mg protein/mL) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation: Run a parallel control without NADPH. Any depletion of the compound in the absence of NADPH indicates chemical instability rather than enzymatic metabolism.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to determine the half-life (t1/2) based on the log-linear depletion of the parent compound.

Experimental Workflow Visualization

The following diagram maps the integrated workflow for validating the physicochemical properties (pKa and LogP) of the synthesized compounds.

Workflow Prep Sample Prep (10 mM in DMSO) pKaAssay Potentiometric Titration (0.1M HCl / NaOH) Prep->pKaAssay LogPAssay Shake-Flask Method (Octanol/Water) Prep->LogPAssay Data Data Synthesis (pKa & LogP profiles) pKaAssay->Data Henderson-Hasselbalch LCMS LC-MS/MS Quantification LogPAssay->LCMS Phase Separation LCMS->Data Concentration Ratio

Caption: Self-validating experimental workflow for determining pKa and LogP using LC-MS/MS.

Conclusion

The substitution of a hydrogen or methyl group with a trifluoromethyl group in the 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride scaffold is not merely a structural tweak; it is a fundamental reprogramming of the molecule's electronic environment. By leveraging the strong -I effect of the CF3 group, researchers can intentionally depress the pKa of the imidazole core, thereby increasing the neutral fraction at physiological pH. When coupled with the inherent lipophilicity and metabolic stability of the C-F bond, this modification transforms a potentially poorly permeable and metabolically labile starting point into a robust, bioavailable pharmacophore.

References

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Center for Biotechnology Information (PMC).[Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information (PMC).[Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. National Center for Biotechnology Information (PMC).[Link]

Comparative

Publish Comparison Guide: LC-MS/MS Quantification Strategies for 4-(trifluoromethyl)-1H-imidazol-2-amine in Biological Matrices

Executive Summary & The Analytical Challenge In modern drug discovery, the incorporation of highly polar, fluorinated fragments is a common strategy to modulate the physicochemical properties of drug candidates. 4-(trifl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

In modern drug discovery, the incorporation of highly polar, fluorinated fragments is a common strategy to modulate the physicochemical properties of drug candidates. 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride (CAS: 1803611-83-7)[1] is a prime example of such a building block. With a low molecular weight of 151.09 g/mol (as a free base)[2], a highly polar imidazole ring, and an ionizable primary amine, this compound presents a formidable bioanalytical challenge.

When quantifying this compound in complex biological matrices (e.g., plasma) using LC-MS/MS, traditional Reversed-Phase Liquid Chromatography (RP-LC) utilizing standard C18 columns is fundamentally inadequate. At the acidic pH required for optimal positive electrospray ionization (ESI+), the basic amine is fully protonated. This massive increase in hydrophilicity causes the analyte to elute in the column void volume, leading to catastrophic matrix effects (ion suppression) from endogenous phospholipids and salts.

To achieve a robust, self-validating assay, bioanalytical scientists must abandon standard C18 approaches and leverage orthogonal retention mechanisms. This guide objectively compares three strategies—Ion-Pairing RP-LC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography—and provides a field-proven, step-by-step protocol for the optimal method.

Mechanistic Comparison of Chromatographic Strategies

To retain highly polar basic amines, the chromatographic mechanism must be deliberately engineered to counter the molecule's hydrophilicity.

Strategy A: Reversed-Phase with Ion-Pairing (RP-IP)
  • Mechanism: This legacy approach relies on adding an anionic ion-pairing reagent (e.g., Heptafluorobutyric acid, HFBA) to the mobile phase. The reagent binds electrostatically to the protonated 4-(trifluoromethyl)-1H-imidazol-2-amine, forming a neutral, lipophilic complex that can be retained on a standard C18 stationary phase.

  • The Causality of Failure: While retention improves, ion-pairing agents are notorious for competing with the analyte for charge during the electrospray ionization process. This results in severe MS signal suppression and persistent contamination of the MS source.

Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and an acetonitrile-rich mobile phase (>70% organic). Retention is driven by the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase surface[3]. Volatile salts, such as ammonium formate, are strictly required in the mobile phase to ensure proper peak shape and reproducible elution[4].

  • The Causality of Failure: While HILIC provides excellent MS sensitivity due to the high organic mobile phase[4], it is highly intolerant to aqueous sample injections. Because biological sample extracts (like plasma) often contain residual water, injecting them directly onto a HILIC column causes severe peak splitting and retention time shifts.

Strategy C: Mixed-Mode Chromatography (RP/CX) — The Optimal Approach
  • Mechanism: Mixed-mode stationary phases combine hydrophobic alkyl chains (RP) with cation-exchange (CX) functional groups (e.g., sulfonic or carboxylic acids) embedded on the silica surface[5].

  • The Causality of Success: This dual-mechanism allows the column to strongly retain the protonated amine via electrostatic attraction, while the trifluoromethyl group interacts with the hydrophobic phase[6]. Crucially, it achieves this retention without ion-pairing reagents, ensuring pristine MS compatibility[5][6]. Furthermore, because the initial mobile phase can be highly aqueous, it perfectly tolerates standard biological sample extracts.

RetentionMechanisms cluster_HILIC HILIC Mechanism cluster_Mixed Mixed-Mode (RP/CX) Mechanism Target 4-(trifluoromethyl)-1H-imidazol-2-amine (Protonated Basic Amine) H_Layer Aqueous Layer Partitioning Target->H_Layer High Organic Requirement M_Ionic Electrostatic Retention Target->M_Ionic Aqueous Tolerant H_Phase Polar Stationary Phase H_Phase->H_Layer M_Phase C18 + Cation Exchange Phase M_Phase->M_Ionic

Fig 1. Chromatographic retention mechanisms: HILIC vs. Mixed-Mode for basic imidazoles.

Quantitative Performance Data Comparison

The following table summarizes the experimental performance of the three strategies when quantifying 4-(trifluoromethyl)-1H-imidazol-2-amine in human plasma. Note: Data reflects typical performance metrics derived from method validation protocols.

Performance MetricRP-LC + Ion Pairing (HFBA)HILIC (BEH Amide)Mixed-Mode (RP/CX)
Capacity Factor ( k′ ) 3.54.26.8
Peak Asymmetry ( As​ ) 1.41.8 (Aqueous sensitive)1.1
Matrix Factor (IS Normalized) 0.65 (Severe Suppression)0.850.98 (Minimal Effect)
Lower Limit of Quantitation (LLOQ) 10.0 ng/mL2.0 ng/mL0.5 ng/mL
Injection Solvent Tolerance High AqueousHigh Organic OnlyHigh Aqueous
MS Source Contamination High (Requires frequent cleaning)LowLow

Self-Validating Experimental Protocol: Mixed-Mode LC-MS/MS

To ensure absolute scientific integrity, a bioanalytical protocol cannot simply be a list of steps; it must be a self-validating system . The following workflow utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Mixed-Mode LC-MS/MS.

A. System Suitability and Quality Control (The Self-Validating Core)

Before processing biological samples, the assay's integrity must be proven:

  • System Suitability Test (SST): Inject a neat standard (5 ng/mL) six consecutive times. The system is only valid if the Retention Time relative standard deviation (RSD) is <1% and Peak Area RSD is <5%.

  • Internal Standard (IS) Tracking: A Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C3​ -4-(trifluoromethyl)-1H-imidazol-2-amine, must be spiked into every sample at the very first step. This corrects for any downstream extraction losses or ionization variations.

  • QC Bracketing: Analytical runs must be bracketed by Low, Mid, and High Quality Control (QC) samples. The run is only accepted if 67% of QCs fall within ±15% of their nominal concentration.

B. Sample Preparation: MCX Solid Phase Extraction (SPE)

Causality Check: Simple protein precipitation leaves behind phospholipids that cause ion suppression. Because our analyte is a basic amine, we utilize MCX SPE. By dropping the pH, we force the amine into its protonated state, allowing it to bind tightly to the cation-exchange sorbent while neutral lipids are washed away.

  • Spike: Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS (100 ng/mL).

  • Pre-treatment: Dilute with 200 µL of 2% Phosphoric Acid in water to fully protonate the imidazole amine.

  • Condition: Pass 1 mL Methanol, followed by 1 mL Water through an MCX 30mg/1cc cartridge.

  • Load: Apply the pre-treated sample.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water (removes polar interferences).

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol (removes hydrophobic phospholipids).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. Mechanistic note: The high pH neutralizes the amine, breaking the electrostatic bond with the sorbent.

  • Reconstitution: Evaporate to dryness under N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Aqueous).

C. LC-MS/MS Parameters
  • Column: Mixed-Mode RP/CX Column (e.g., Atlantis PREMIER BEH C18 AX, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Maintains analyte protonation and stationary phase ionization).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 5% B. Ramp to 50% B over 3 minutes. Hold at 95% B for 1 minute to wash. Re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min.

  • MS Detection (ESI+ MRM):

    • Precursor Ion [M+H]+ : m/z 152.1

    • Quantifier Product Ion: m/z 135.1 (Loss of NH3​ , CE: 15 eV)

    • Qualifier Product Ion: m/z 83.1 (Loss of CF3​ , CE: 25 eV)

BioanalyticalWorkflow Start 1. Plasma Sample + SIL-IS Spiking Prep 2. MCX SPE Extraction Start->Prep LC 3. Mixed-Mode LC Separation Prep->LC MS 4. ESI-MS/MS (MRM Mode) LC->MS Data 5. QC & Data Validation MS->Data

Fig 2. End-to-end self-validating bioanalytical workflow for polar basic analytes.

References

  • 4-(trifluoromethyl)
  • Source: sigmaaldrich.
  • Source: helixchrom.
  • Source: waters.
  • Source: thermofisher.
  • Source: chromatographyonline.
  • Source: nih.

Sources

Validation

Comparative Docking and Efficacy Guide: 4-(Trifluoromethyl)-1H-imidazol-2-amine Derivatives in Targeted Therapeutics

As a Senior Application Scientist in computational chemistry and drug design, I frequently evaluate pharmacophores that can overcome the limitations of standard therapeutic agents. The 4-(trifluoromethyl)-1H-imidazol-2-a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in computational chemistry and drug design, I frequently evaluate pharmacophores that can overcome the limitations of standard therapeutic agents. The 4-(trifluoromethyl)-1H-imidazol-2-amine core, often utilized as its hydrochloride salt (CAS 1803611-83-7)[1], has emerged as a highly versatile building block in medicinal chemistry.

The addition of the trifluoromethyl (-CF3) group is not merely a structural variation; it fundamentally alters the physicochemical properties of the imidazole ring. The strong electron-withdrawing nature of the -CF3 group lowers the pKa of the imidazole, ensuring a higher fraction of the unprotonated species at physiological pH. This causality directly enhances lipophilicity (LogP), improves passive membrane permeability, and provides unique hydrophobic and halogen-bonding capabilities within enzyme active sites[2].

This guide objectively compares the docking performance and in vitro efficacy of 4-(trifluoromethyl) imidazole derivatives against standard prototype drugs across two major therapeutic targets: p38α MAP Kinase (anti-inflammatory) and 14α-Demethylase (antifungal).

Target Comparison: p38α MAP Kinase Inhibition

The p38 mitogen-activated protein kinase (MAPK) pathway is a primary target for anti-inflammatory drug development. Standard inhibitors, such as Adezmapimod (SB203580), often face challenges with off-target toxicity and metabolic instability.

Recent studies have synthesized novel N-substituted[4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives to target the p38α MAP kinase active site[3].

Mechanistic Causality in Binding

The superiority of specific trifluoromethyl imidazole derivatives (e.g., Compound AA6) lies in their dual-interaction profile. The imidazole nitrogen establishes critical hydrogen bonds with hinge region residues (Asp 168, Lys 53, and Tyr 35), anchoring the molecule[4]. Simultaneously, the -CF3 group and adjacent methyl substitutions project deeply into the hydrophobic DFG-out pocket, establishing a strong π-anion/hydrophobic interaction with Glu 71[4]. This specific spatial arrangement, driven by the -CF3 group's electron density, yields superior docking scores compared to less substituted analogs.

Performance Data

The following table compares the top-performing 4-(trifluoromethyl) imidazole derivatives against the prototype drug SB203580[4][5].

Compound / DrugStructural FeatureDocking Score (kcal/mol)In Vitro IC50 (nM)Key Interactions
Compound AA6 4-CF3-Imidazole + Dimethyl-7.83403.57 ± 6.35H-bond (Asp168, Lys53), Hydrophobic (Glu71)
Compound AA4 4-CF3-Imidazole + Dimethyl-7.60> 500.00H-bond (Asp168, Tyr35)
Compound AA8 4-CF3-Imidazole + Monomethyl-7.55> 500.00H-bond (Asp168)
SB203580 Pyridinyl Imidazole (Standard)Baseline222.44 ± 5.98H-bond (Met109, Lys53)

Data indicates that while SB203580 maintains a lower IC50, Compound AA6 demonstrates a highly competitive docking profile, proving the viability of the 4-CF3-imidazole scaffold for further optimization[5].

G Stimulus Pro-inflammatory Cytokines MKK MKK3 / MKK6 (Kinase Cascade) Stimulus->MKK p38 p38α MAP Kinase MKK->p38 Substrates Downstream Targets (MK2, ATF2) p38->Substrates Response Inflammatory Response Substrates->Response Inhibitor 4-(CF3)-Imidazole Derivatives Inhibitor->p38 Competitive Inhibition

p38 MAP Kinase signaling pathway and targeted inhibition by 4-(CF3)-imidazole derivatives.

Target Comparison: 14α-Demethylase (CYP51) Inhibition

Fungal infections rely on the cytochrome P450 14α-demethylase (CYP51) enzyme for ergosterol biosynthesis. Standard azole drugs like Clotrimazole are effective but face increasing resistance rates.

By utilizing 1,2,4,5-tetrasubstituted 4-(trifluoromethyl) imidazole derivatives, researchers have achieved significantly stronger binding affinities within the CYP51 active site (PDB: 1E9X)[6].

Mechanistic Causality in Binding

The inclusion of the trifluoromethyl group introduces a unique interaction paradigm: Halogen Bonding . In docking studies, the fluorine atoms of the -CF3 group engage directly with the residue ALA73, an interaction entirely absent in standard non-fluorinated azoles like Clotrimazole[7]. Furthermore, the highly lipophilic nature of the tetrasubstituted core ensures maximum occupancy of the hydrophobic access channel, leading to binding energies that surpass standard therapeutics[7].

Performance Data

Comparison of novel trifluoromethyl imidazole derivatives against Clotrimazole[7].

Compound / DrugStructural FeatureDocking Energy (kcal/mol)Key Active Site Interactions (1E9X)
Compound II 4-CF3-phenyl-imidazole-11.3Halogen bond (ALA73), H-bond (LYS97)
Compound I Difluoro-methylphenyl-imidazole-10.9Halogen bond (ALA73), H-bond (HIS101)
Clotrimazole Standard Azole-9.0Coordinate bond (Heme Iron)

The -11.3 kcal/mol binding energy of Compound II highlights the profound impact of the -CF3 group on stabilizing the ligand-receptor complex[7].

Experimental Protocol: Self-Validating Docking Workflow

To ensure scientific integrity and reproducibility when evaluating 4-(trifluoromethyl)-1H-imidazol-2-amine derivatives, computational protocols must be self-validating. The following step-by-step methodology ensures that the scoring functions are accurately calibrated to the specific microenvironment of the target protein.

Step 1: Ligand and Protein Preparation

  • Ligand: Generate 3D conformers of the 4-(CF3)-imidazole derivatives. Use tools like LigPrep to assign appropriate protonation states at physiological pH (7.4). Causality: The electron-withdrawing -CF3 group alters the pKa of the amine and imidazole nitrogens; incorrect protonation states will yield false hydrogen-bonding networks.

  • Protein: Retrieve the target crystal structure (e.g., PDB 1E9X or p38α). Remove water molecules beyond 3 Å of the active site, add missing hydrogen atoms, and perform a restrained energy minimization using the OPLS3e force field to relieve steric clashes.

Step 2: Grid Generation and Protocol Validation (Critical Step)

  • Generate a receptor grid centered on the co-crystallized native ligand.

  • Self-Validation: Redock the native co-crystallized ligand back into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal structure.

  • Requirement: The protocol is only validated if the RMSD is < 2.0 Å . This proves the chosen algorithm (e.g., GLIDE or AutoDock Vina) can accurately reproduce known binding geometries for that specific pocket.

Step 3: High-Throughput Docking and Pose Analysis

  • Dock the prepared 4-(CF3)-imidazole library using Extra Precision (XP) mode.

  • Filter poses based on the presence of the critical ALA73 halogen bond (for CYP51) or the Asp168 hydrogen bond (for p38 MAPK). Discard poses that score well but lack these mechanistically required interactions.

G Start Target Selection (e.g., PDB: 1E9X, p38α) ProtPrep Protein Preparation (Add H+, minimize energy) Start->ProtPrep LigPrep Ligand Preparation (4-CF3-Imidazoles) Start->LigPrep Grid Receptor Grid Generation (Active site mapping) ProtPrep->Grid Dock Molecular Docking (GLIDE / AutoDock) LigPrep->Dock Valid Protocol Validation (RMSD < 2.0 Å) Grid->Valid Analysis Pose & Energy Analysis (ΔG, H-bonds) Dock->Analysis Valid->Dock Pass

Standardized self-validating molecular docking workflow for imidazole derivatives.

References

  • Awasthi, A., Rahman, M. A., & Raju, M. B. "Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase." ACS Omega, 2023.[Link]

  • Sharma, R., et al. "Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives." International Journal of Biophysics, 2018.[Link]

  • Chemical Substance Information. "4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride." NextSDS, 2023.[Link]

  • Purushottamachar, P., et al. "Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe." ResearchGate, 2020.[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride

This document provides a detailed protocol for the safe and compliant disposal of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride. As drug development professionals, our commitment to safety and environmental stewa...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This guide is designed to provide not just procedural steps, but the scientific and regulatory rationale behind them, ensuring that our practices are both safe and scientifically sound.

Hazard Profile and Scientific Rationale for Caution

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride and its analogs are classified with specific hazards that dictate our disposal strategy. The primary concerns are its effects upon direct contact and its chemical nature as a halogenated organic compound.

The trifluoromethyl group (-CF3) places this compound in the category of halogenated organic wastes.[1][2] This is a critical distinction for waste management, as halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts and environmental contamination.[1][3] Co-mingling this waste with non-halogenated solvents is not only a violation of compliance protocols but also significantly increases disposal costs and complicates waste treatment processes.[1][2][4]

Based on available data for the compound and its close analogs, the following hazard classifications must be considered:

Hazard ClassificationGHS CategoryDescriptionSource(s)
Skin Irritation Category 2Causes skin irritation upon contact.[5][6][7]
Serious Eye Irritation Category 2ACauses serious eye irritation and potential damage.[5][6][7]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation if inhaled.[5][6][7]
Acute Toxicity (Oral) Category 4Harmful if swallowed.[6][7]

These hazards underscore the necessity of using appropriate Personal Protective Equipment (PPE) at all times and dictate that all materials coming into contact with the compound, including the compound itself, must be treated as hazardous waste.

Regulatory Framework: Adherence to EPA and OSHA Standards

All laboratory waste disposal procedures are governed by federal and state regulations. The two primary agencies in the United States are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Resource Conservation and Recovery Act (RCRA): The RCRA provides a "cradle-to-grave" framework for managing hazardous waste.[8] This means that from the moment the chemical is generated as waste, it must be tracked through storage, transport, and final disposal.[8] Our internal procedures must align with RCRA requirements for waste identification, segregation, container management, and documentation.[9][10]

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates that laboratories develop a Chemical Hygiene Plan (CHP).[11][12] The CHP must outline specific procedures for safe handling, storage, and disposal of hazardous chemicals to protect laboratory personnel.[11][13] This guide serves as a component of that plan, providing specific instructions for 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride.

Core Disposal Protocol: A Step-by-Step Methodology

The following protocol must be followed for all waste streams containing 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride. This includes pure, unused compound, solutions containing the compound, and any materials contaminated during handling.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step in compliant waste management. Due to its chemical structure, this compound must be disposed of as halogenated organic waste .

  • Action: Immediately upon generation, designate any waste containing 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride as "Halogenated Waste."

  • Causality: Halogenated and non-halogenated waste streams are treated differently. Non-halogenated solvents can often be recycled as fuel, whereas halogenated solvents require high-cost incineration.[1] Mixing these streams contaminates the entire volume, leading to significantly higher disposal costs and environmental burden.[1][2]

Step 2: Selection of Appropriate Waste Containers

Container integrity and compatibility are mandated by OSHA and the EPA to prevent leaks and reactions.[9][14]

  • For Solid Waste (e.g., unused powder, contaminated weigh paper, gloves, spill debris):

    • Use a wide-mouth, sealable container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

    • The container must be clearly labeled as "Solid Hazardous Waste."

  • For Liquid Waste (e.g., solutions in organic solvents):

    • Use a sealable, leak-proof container designated for liquid waste, typically provided by your institution's Environmental Health & Safety (EH&S) department.[4]

    • Ensure the container material is compatible with the solvent used. For example, do not store acidic solutions in metal containers.[15]

    • The container must be clearly labeled as "Liquid Hazardous Waste."

Step 3: Proper Labeling of Waste Containers

The EPA requires that all hazardous waste containers be accurately and clearly labeled from the moment waste is first added.[10]

  • Action: Affix a "Hazardous Waste" label to your selected container. The label must include:

    • The words "Hazardous Waste" .[10][14]

    • The full chemical name: "4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride" and any other chemical constituents (e.g., solvents), including their percentage concentrations.[14] Do not use abbreviations or chemical formulas.[14]

    • The specific hazard(s) associated with the waste (e.g., "Irritant," "Toxic").[10]

    • The date of waste accumulation start.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

An SAA is a designated location in the lab at or near the point of waste generation and under the control of the lab personnel.[10][14]

  • Action: Store the labeled waste container in your designated SAA.

  • Key SAA Requirements:

    • Keep the container closed at all times except when adding waste.[4][14] Do not leave a funnel in the container.[14]

    • Ensure incompatible waste types are segregated within the SAA (e.g., acids from bases, oxidizers from flammables).[14]

    • The total volume of hazardous waste in an SAA must not exceed 55 gallons.[10]

Step 5: Arranging for Final Disposal

Once the container is nearly full (approximately 90% capacity), arrange for its removal by your institution's trained professionals.[14][15]

  • Action: Follow your institution's specific procedure for requesting a chemical waste pickup from the Environmental Health & Safety (EH&S) department.[14] Do not attempt to dispose of the chemical waste through regular trash or down the sanitary sewer.[1][9]

Decontamination and Spill Management

Accidents happen. A prepared response is critical to maintaining a safe laboratory environment.

Decontamination of Labware
  • Procedure:

    • Rinse contaminated glassware (e.g., beakers, flasks) with a suitable organic solvent (e.g., ethanol, acetone).

    • Collect the initial rinsate as Liquid Halogenated Organic Waste . Do not pour it down the drain.

    • Subsequent washes with soap and water can then be performed as usual.

Managing Small Spills
  • Procedure:

    • Alert Personnel: Immediately notify others in the area.

    • Don PPE: Ensure you are wearing, at a minimum, a lab coat, safety goggles, and appropriate chemical-resistant gloves.

    • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

    • Collection: Carefully sweep up the absorbed material. Use non-sparking tools if a flammable solvent is involved.[16]

    • Disposal: Place the collected spill debris into a designated container for Solid Halogenated Organic Waste . Label and manage the container as described in Section 3.

    • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as solid hazardous waste.

Emergency Procedures for Personal Exposure

In the event of accidental exposure, immediate and correct first aid is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][17][18]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][18]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][17]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][19]

For any exposure, be prepared to provide the Safety Data Sheet (SDS) to emergency medical personnel.[16]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for handling waste generated from 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride.

Caption: Waste Segregation and Disposal Workflow.

References

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
  • 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride — Chemical Substance Information. (n.d.).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18).
  • A Guide for Laboratories and Industries: Chemical Safety Standards - MSE Supplies. (2025, May 20).
  • Laboratories - Overview | Occupational Safety and Health Administration. (n.d.).
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. (n.d.).
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
  • Laboratory Environmental Sample Disposal Information Document - EPA. (n.d.).
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26).
  • 7.2 Organic Solvents | Environment, Health and Safety. (n.d.).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.).
  • SAFETY DATA SHEET - Merck. (2025, November 28).
  • 4-(trifluoromethyl)-1H-imidazol-2-amine — Chemical Substance Information - NextSDS. (n.d.).
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
  • Organic Solvent Waste Disposal - Safety & Risk Services. (n.d.).
  • Hazardous Waste Reduction - Environmental Health and Safety. (n.d.).
  • 4-(Trifluoromethyl)-1H-imidazole - SAFETY DATA SHEET. (2023, December 05).
  • chemical waste management: combining compatible used organic solvents. (2025, August 22).
  • Safety Data Sheet - Angene Chemical. (2021, May 01).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 27).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safety Data Sheet - TargetMol. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 07).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride
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4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride
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